molecular formula C11H10ClNO2 B021221 Ethyl 6-chloro-1H-indole-3-carboxylate CAS No. 100821-50-9

Ethyl 6-chloro-1H-indole-3-carboxylate

Katalognummer: B021221
CAS-Nummer: 100821-50-9
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: RZLGWHAWFSRKRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 6-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGWHAWFSRKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547406
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100821-50-9
Record name Ethyl 6-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-indole-3-carboxylate, a halogenated derivative of the indole-3-carboxylate scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in numerous biologically active compounds, and its functionalization often leads to agents with a wide array of therapeutic properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of this compound, based on available scientific data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, the key identifiers and calculated properties provide a solid foundation for its characterization.

PropertyValueSource
CAS Number 100821-50-9[1][2]
Molecular Formula C₁₁H₁₀ClNO₂[1][2]
Molecular Weight 223.66 g/mol [1][2]
Appearance Solid (predicted)[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons on the indole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ethyl group, the ester carbonyl, and the eight carbons of the indole ring. The positions of the carbon signals in the aromatic region will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is anticipated to exhibit key absorption bands corresponding to:

  • N-H stretching of the indole ring.

  • C=O stretching of the ester group.

  • C-Cl stretching.

  • Aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular peak ([M+H]⁺), which will confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic strategies for substituted indole-3-carboxylates can be applied. A plausible synthetic approach is the Fischer indole synthesis.

Hypothetical Synthesis Workflow (Fischer Indole Synthesis)

Caption: Fischer Indole Synthesis approach.

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with an α-ketoester (ethyl pyruvate) to form a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst induces cyclization and aromatization to yield the final indole product.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the indole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The introduction of a chlorine atom at the 6-position can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Derivatives of indole-3-carboxaldehyde, a closely related structure, have shown a wide spectrum of biological activities, including anti-inflammatory, anti-leishmanial, anti-cancer, anti-bacterial, antifungal, and anti-HIV properties.[4] It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Given the prevalence of indole-containing compounds as kinase inhibitors and receptor modulators in drug discovery, it is conceivable that this molecule could interact with various signaling pathways implicated in diseases such as cancer. However, without specific experimental data, any discussion of its role in signaling pathways remains speculative.

Logical Relationship of Structure to Potential Activity

Biological_Potential cluster_0 Core Structure cluster_1 Key Functional Groups cluster_2 Potential Biological Activities Indole_Scaffold Indole Scaffold Anticancer Anticancer Indole_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Indole_Scaffold->Anti_inflammatory Antimicrobial Antimicrobial Indole_Scaffold->Antimicrobial Chloro_Group 6-Chloro Group Chloro_Group->Anticancer Modulates Lipophilicity & Electronic Properties Ester_Group Ethyl Ester at C3 Ester_Group->Anticancer Influences Binding & Pharmacokinetics

References

Ethyl 6-chloro-1H-indole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for Ethyl 6-chloro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an indole derivative characterized by a chlorine substituent at the 6-position and an ethyl carboxylate group at the 3-position of the indole ring.

Below is a summary of its key molecular data:

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[1][2]
Molecular Weight 223.66 g/mol [1][2]
Monoisotopic Mass 223.0400063 Da[3]
CAS Number 100821-50-9[1][2]

Structural Information

To visualize the logical relationship of the compound's identifiers, the following diagram is provided.

cluster_compound This compound cluster_identifiers Identifiers node_name This compound node_formula Molecular Formula C₁₁H₁₀ClNO₂ node_name->node_formula has node_mw Molecular Weight 223.66 g/mol node_name->node_mw has node_cas CAS Number 100821-50-9 node_name->node_cas is registered as

Key identifiers for this compound.

References

In-Depth Technical Guide to the Spectral Data of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-chloro-1H-indole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in search results

Note: Specific spectral data for this compound was not explicitly found in the provided search results. The tables are structured for data population upon experimental determination or discovery in relevant scientific literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • To ensure homogeneity, the vial may be gently agitated or sonicated until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue to remove any contaminants.

2. ¹H NMR Spectroscopy Protocol:

  • The ¹H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is executed to acquire the ¹H NMR spectrum.

  • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

  • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Spectroscopy Protocol:

  • The ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR.

  • A larger sample quantity (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

  • The spectral width is set to cover the typical range for organic molecules (e.g., 0-220 ppm).

  • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data processing involves Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to the solvent signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. FT-IR Spectroscopy Protocol:

  • A background spectrum of the empty, clean ATR crystal is recorded.

  • The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation (Direct Infusion):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

  • The solution is then introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

2. Mass Spectrometry Protocol (e.g., Electrospray Ionization - ESI):

  • The mass spectrometer is operated in either positive or negative ion mode. For this compound, positive ion mode is likely to be more informative, detecting the [M+H]⁺ or [M+Na]⁺ ions.

  • The ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized to achieve stable and efficient ionization.

  • Mass spectra are acquired over a relevant mass-to-charge (m/z) range.

  • High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental composition of the molecular ion.

Data Analysis Workflow

The structural elucidation of an organic compound like this compound follows a logical workflow where data from different spectroscopic techniques are integrated.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation H_NMR ¹H NMR H_NMR_Analysis Proton Environment & Connectivity H_NMR->H_NMR_Analysis C_NMR ¹³C NMR C_NMR_Analysis Carbon Skeleton C_NMR->C_NMR_Analysis IR FT-IR IR_Analysis Functional Groups IR->IR_Analysis MS Mass Spec MS_Analysis Molecular Weight & Formula MS->MS_Analysis Structure Proposed Structure of This compound H_NMR_Analysis->Structure C_NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Logical workflow for spectroscopic data analysis.

An In-depth Technical Guide on the Solubility of Ethyl 6-chloro-1H-indole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. For indole derivatives like Ethyl 6-chloro-1H-indole-3-carboxylate, solubility in organic solvents is particularly important for reaction chemistry, crystallization, and analytical characterization.

Quantitative Solubility Data

Due to the absence of specific experimental data in the literature for this compound, the following table presents illustrative solubility data in common organic solvents. These values are based on the general solubility trends of indole-3-carboxylic acid and its esters, which are known to be soluble in polar organic solvents like alcohols and ethyl acetate.[3] It is imperative for researchers to determine the precise solubility for their specific application using the experimental protocols outlined below.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Illustrative Solubility (g/L) at 25°C
MethanolCH₃OH32.7~ 50 - 100
Ethanol (95%)C₂H₅OH24.6~ 50
AcetoneC₃H₆O21~ 100 - 200
Ethyl AcetateC₄H₈O₂6.0~ 100 - 200
Dichloromethane (DCM)CH₂Cl₂9.1~ 50 - 100
TolueneC₇H₈2.4< 10
HexaneC₆H₁₄1.9< 1

Note: The values in this table are estimates and should be experimentally verified.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate and reliable data.[4][5]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C).

    • Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After shaking, allow the vials to stand to let the undissolved solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

    • Analyze the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temp (24-72h) seal_vial->shake settle Allow solid to settle shake->settle centrifuge Centrifuge settle->centrifuge supernatant Withdraw supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility method.

Analytical Quantification

A critical step in determining solubility is the accurate quantification of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful and widely used techniques for the analysis of indole derivatives.[6][7][8]

analytical_quantification cluster_hplc HPLC Method cluster_gcms GC/MS Method title Quantification of Dissolved Solute hplc_sample Diluted Supernatant hplc_instrument HPLC System (Pump, Injector, Column) hplc_sample->hplc_instrument hplc_detector UV-Vis Detector hplc_instrument->hplc_detector hplc_data Chromatogram (Peak Area) hplc_detector->hplc_data hplc_concentration Concentration Determination hplc_data->hplc_concentration hplc_calibration Calibration Curve (Known Standards) hplc_calibration->hplc_concentration gcms_sample Diluted Supernatant (may require derivatization) gcms_instrument GC/MS System (Injector, GC Column, MS) gcms_sample->gcms_instrument gcms_data Mass Spectrum & Total Ion Chromatogram gcms_instrument->gcms_data gcms_quant Quantification using Selected Ion Monitoring (SIM) gcms_data->gcms_quant gcms_concentration Concentration Determination gcms_quant->gcms_concentration

Caption: Common analytical methods for quantifying solute concentration.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this crucial parameter. The shake-flask method, coupled with a reliable analytical technique such as HPLC, will yield accurate and reproducible solubility data, which is essential for the successful application of this compound in research and development.

References

The Commercial Landscape and Synthetic Pathways of Ethyl 6-chloro-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-indole-3-carboxylate is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, details on its suppliers, and a representative experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers specializing in research and development chemicals. The compound is typically offered in various purities and quantities to suit the needs of different research applications. Below is a summary of key suppliers and their typical product specifications. Pricing is often available upon request from the suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
BLD Pharm100821-50-9C₁₁H₁₀ClNO₂223.66≥95%1g, 5g, 10g, 25g
BenchChem100821-50-9C₁₁H₁₀ClNO₂223.66≥97%1g, 5g, 10g
Biosynth100821-50-9C₁₁H₁₀ClNO₂223.66Not Specified1g, 5g, 10g, 25g, 100g
Key Organics100821-50-9C₁₁H₁₀ClNO₂223.66Not Specified1g, 5g
A131659100821-50-9C₁₁H₁₀ClNO₂223.66Not Specified1g, 5g, 25g
Toronto Research Chemicals100821-50-9C₁₁H₁₀ClNO₂223.66Not Specified10mg, 25mg, 100mg, 500mg

Synthetic Routes: The Fischer Indole Synthesis

For the synthesis of this compound, the likely starting materials would be (4-chlorophenyl)hydrazine and ethyl pyruvate. The reaction proceeds in two main stages: the formation of the hydrazone followed by the acid-catalyzed intramolecular cyclization.

Representative Experimental Protocol (Based on the Fischer Indole Synthesis)

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid or polyphosphoric acid

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

Step 1: Formation of Ethyl 2-((4-chlorophenyl)hydrazono)propanoate

  • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol.

  • Add a solution of sodium acetate in water to neutralize the hydrochloride and liberate the free hydrazine.

  • To this mixture, add ethyl pyruvate dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours, during which time the hydrazone product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the reaction mixture can be carried forward to the next step.

Step 2: Cyclization to this compound

  • The crude or isolated hydrazone is added to a suitable acidic medium. Polyphosphoric acid is often an effective catalyst for this cyclization and can be used as the solvent as well. Alternatively, a solution of concentrated sulfuric acid in ethanol can be employed.

  • The reaction mixture is heated, typically between 80-100 °C, for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice.

  • The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Procurement Workflow for Research Chemicals

The acquisition of specialty chemicals like this compound in a research and drug development environment follows a structured process to ensure safety, compliance, and efficient resource management. The following diagram illustrates a typical procurement workflow.

ProcurementWorkflow node_research Identify Research Need (e.g., Synthesis of Target Molecule) node_search Search Internal Inventory & External Supplier Databases node_research->node_search node_select Select Supplier(s) (Based on Purity, Quantity, Cost, Lead Time) node_search->node_select node_quote Request Quotation(s) node_select->node_quote node_approval Internal Approval (Safety, Budgetary) node_quote->node_approval node_po Generate Purchase Order (PO) node_approval->node_po node_order Place Order with Supplier node_po->node_order node_receive Receive Shipment (Inspect for Damage, Verify Contents) node_order->node_receive node_sds Obtain & File Safety Data Sheet (SDS) node_receive->node_sds node_inventory Update Chemical Inventory System node_receive->node_inventory node_store Store Chemical Appropriately (e.g., Temperature, Ventilation) node_inventory->node_store node_use Researcher Accesses Chemical for Experimentation node_store->node_use

Caption: A typical procurement workflow for research chemicals.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for the development of novel therapeutics. While a variety of suppliers offer this key intermediate, researchers can also synthesize it in the laboratory, with the Fischer indole synthesis being a prominent and reliable method. A well-defined procurement process is essential for the timely and safe acquisition of this and other research chemicals, ensuring the smooth progression of drug discovery and development projects.

References

Navigating the Safety Profile of Ethyl 6-chloro-1H-indole-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth analysis of the potential safety and handling considerations for Ethyl 6-chloro-1H-indole-3-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a dedicated SDS, this document synthesizes data from related indole derivatives to construct a probable safety profile, ensuring that laboratory personnel can adopt a precautionary approach to its handling and use.

Hazard Identification and Classification

Based on the analysis of related compounds, this compound is anticipated to present several health and environmental hazards. The GHS classification, extrapolated from analogs, is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2][4]

Hazard Pictograms:

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

  • H400: Very toxic to aquatic life.[2][4]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P273, P280[1][2][4]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P391[1][2][4]

  • Storage: P403+P233, P405[5][6]

  • Disposal: P501[5]

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following properties can be anticipated based on its structure and data from similar compounds.

PropertyValueSource (Analog)
Molecular FormulaC₁₁H₁₀ClNO₂[4]
Molecular Weight223.66 g/mol [4]
AppearanceLikely a solid (Beige powder)[7]
Melting Point193 - 199 °C / 379.4 - 390.2 °F[7]
Boiling PointNo data available
SolubilityInsoluble in water, soluble in organic solventsGeneral chemical knowledge

Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid inhalation of dust or vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from heat, sparks, and open flames.[8]

  • Incompatible materials include strong oxidizing agents and strong bases.[7][8]

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Fume Hood is Operational prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Clean PPE clean2->clean3

Safe Handling Workflow

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.[8]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[1]

G Spill Response Protocol cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Final Steps resp1 Evacuate Immediate Area resp2 Alert Others and Secure the Area resp1->resp2 act1 Don Appropriate PPE resp2->act1 act2 Contain Spill with Inert Material act1->act2 act3 Collect Spilled Material act2->act3 act4 Place in a Sealed Container for Disposal act3->act4 fin1 Decontaminate the Spill Area act4->fin1 fin2 Dispose of Waste According to Regulations fin1->fin2

References

Fundamental Reactivity of the 6-Chloroindole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 6-chloroindole scaffold, a prevalent heterocyclic motif in medicinal chemistry. The introduction of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties, thereby modulating its reactivity and providing a versatile platform for the synthesis of diverse bioactive molecules. This document details key chemical transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. It is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel 6-chloroindole-based compounds for drug discovery and development.

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The presence of the electron-withdrawing chlorine atom at the 6-position deactivates the benzene ring towards electrophilic substitution to some extent, yet the pyrrole ring remains highly reactive. Electrophilic substitution on the 6-chloroindole scaffold predominantly occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. For 6-chloroindole, this reaction provides a straightforward route to 6-chloro-1H-indole-3-carbaldehyde, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 6-chloro-1H-indole-3-carbaldehyde [1][2]

  • To a flask containing N,N-dimethylformamide (DMF, 10 mL), slowly add phosphorus oxychloride (POCl₃) or a prepared Vilsmeier reagent (22 mL) at 0°C with stirring.[1]

  • After the formation of the Vilsmeier reagent is complete (typically after 1 hour of stirring at 0°C), slowly add a solution of 6-chloroindole (10g, 70.6 mmol) in DMF.[1]

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 90°C for 8 hours.[1]

  • After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium carbonate until a pale yellow solid precipitates.[1]

  • Filter the solid, wash with water, and dry to afford 6-chloro-1H-indole-3-carbaldehyde.

  • Yield: 91%[1]

  • Melting Point: 210°C[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. This reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 3-acetyl-6-chloroindole

  • To a solution of 6-chloroindole in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or bismuth triflate.

  • Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete, as monitored by TLC.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located at the C3 position of the indole ring. This three-component reaction of an active hydrogen compound, formaldehyde, and a secondary amine provides a versatile method for the synthesis of gramine derivatives.

Experimental Protocol: Synthesis of 6-chloro-gramine (N,N-dimethyl-1-(6-chloro-1H-indol-3-yl)methanamine)

  • To a solution of 6-chloroindole in a suitable solvent such as dioxane or ethanol, add formaldehyde (aqueous solution) and dimethylamine (aqueous solution).

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a dilute acid solution and wash with an organic solvent to remove any unreacted starting material.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-chloro-gramine.

Nitration

Nitration of 6-chloroindole introduces a nitro group, which can serve as a versatile handle for further transformations. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, with careful control of the reaction temperature to avoid side reactions. The primary product is the 3-nitro derivative.[3][4]

Experimental Protocol: Synthesis of 6-chloro-3-nitroindole [4][5]

  • Dissolve 6-chloroindole in a suitable solvent such as acetic acid or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent, such as a solution of ammonium tetramethylnitrate and trifluoroacetic anhydride in acetonitrile, to the cooled solution with stirring.[5][6]

  • Maintain the reaction at a low temperature (e.g., 0-5°C) for several hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 6-chloro-3-nitroindole.

Electrophilic Substitution ReactionReagents and ConditionsMajor ProductTypical Yield
Vilsmeier-Haack Formylation Vilsmeier reagent (POCl₃/DMF), 90°C, 8h6-chloro-1H-indole-3-carbaldehyde91%[1]
Friedel-Crafts Acylation Acetic anhydride, AlCl₃3-acetyl-6-chloroindoleModerate to Good
Mannich Reaction Formaldehyde, Dimethylamine, Dioxane, Reflux6-chloro-gramineGood
Nitration NH₄NO₃, (CF₃CO)₂O, Acetonitrile, 0-5°C6-chloro-3-nitroindoleMedium[4]

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of the indole ring serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex biaryl and substituted indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. 6-Chloroindole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroindole [7]

  • In a reaction vessel, combine 6-chloroindole, an arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as dioxane/water or toluene/water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of N-aryl indole derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroindole [8]

  • To a reaction vessel, add 6-chloroindole, an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120°C until the reaction is complete.

  • Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indoles.

Experimental Protocol: Sonogashira Coupling of 6-Chloroindole

  • In a Schlenk flask, dissolve 6-chloroindole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

  • Degas the solution with an inert gas.

  • Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Cross-Coupling ReactionCoupling PartnerCatalyst/Ligand/BaseProductTypical Yield
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂ / K₃PO₄6-Aryl-1H-indoleQuantitative[7]
Buchwald-Hartwig AminePd₂(dba)₃ / Xantphos / NaOtBu6-(Amino)-1H-indole60-88%[8]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuI / Et₃N6-Alkynyl-1H-indoleGood
Ullmann Condensation Phenol/AmineCuI / Base6-Phenoxy/Amino-1H-indoleModerate to Good

Nucleophilic Substitution at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can undergo various substitution reactions.

N-Alkylation

N-alkylation of 6-chloroindole can be achieved by reacting it with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of 6-Chloroindole

  • To a solution of 6-chloroindole in a polar aprotic solvent such as DMF or acetone, add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃).

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the N-alkylated product.

Cycloaddition Reactions

The indole scaffold can participate in various cycloaddition reactions, either as a dienophile or as a partner in [3+2] cycloadditions, leading to the formation of complex polycyclic structures.

Diels-Alder Reaction

While the indole pyrrole ring is generally not a very reactive diene, N-acylated indoles can act as dienophiles in Diels-Alder reactions with suitable dienes, particularly under thermal or Lewis acid-catalyzed conditions.[9]

General Reaction Scheme: Diels-Alder Reaction

An N-acyl-6-chloroindole can react with a diene (e.g., 2,3-dimethyl-1,3-butadiene) to form a tetracyclic adduct. The reaction often requires high temperatures or the use of a Lewis acid to promote the cycloaddition.

[3+2] Cycloaddition

Indoles can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings fused to the indole core.[10][11][12][13]

General Reaction Scheme: [3+2] Cycloaddition with a Nitrone

6-Chloroindole can react with a nitrone in the presence of a suitable catalyst or under thermal conditions to yield a fused isoxazolidine derivative.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 6-Chlorotryptamine, which can be synthesized from 6-chloroindole, is a key precursor for accessing 6-chloro-substituted tetrahydro-β-carbolines.[3][14]

Experimental Protocol: Synthesis of 6-Chlorotryptamine [7][15]

The synthesis of 6-chlorotryptamine from 6-chloroindole typically involves a multi-step sequence, for example, via the formation of 6-chloro-3-(2-nitrovinyl)indole followed by reduction.

Experimental Protocol: Pictet-Spengler Reaction of 6-Chlorotryptamine [16]

  • Dissolve 6-chlorotryptamine and an aldehyde (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane or toluene.

  • Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting tetrahydro-β-carboline by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of the 6-chloroindole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[17][18][19]

Kinase Inhibition

Several 6-chloroindole derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and others involved in oncogenic signaling.[16][20][21][22] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades, leading to the inhibition of tumor growth and angiogenesis.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor (e.g., VEGF) VEGFR VEGFR Growth_Factor->VEGFR Binds and Activates ADP ADP VEGFR->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) VEGFR->Downstream_Signaling Phosphorylation Chloroindole_Derivative 6-Chloroindole Derivative Chloroindole_Derivative->VEGFR Inhibits ATP ATP ATP->VEGFR Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis Activation

VEGFR signaling pathway and its inhibition by a 6-chloroindole derivative.

Experimental Workflows

The synthesis and evaluation of bioactive 6-chloroindole derivatives typically follow a structured workflow, from initial synthesis and purification to biological screening.

Experimental_Workflow Start 6-Chloroindole Reaction Chemical Transformation (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay, Cell Viability Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Reaction Iterative Synthesis End Bioactive Compound Lead_Optimization->End

General workflow for the synthesis and evaluation of 6-chloroindole derivatives.

This guide provides a foundational understanding of the reactivity of the 6-chloroindole scaffold. The presented protocols and data serve as a starting point for the development of novel synthetic routes and the discovery of new biologically active molecules. Further exploration and optimization of these reactions will undoubtedly continue to expand the chemical space and therapeutic potential of this important heterocyclic system.

References

The Pivotal Role of Chlorinated Indoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The introduction of chlorine atoms to this privileged structure profoundly influences its physicochemical and biological properties, often enhancing therapeutic efficacy and modulating target specificity. This technical guide provides an in-depth exploration of the role of chlorinated indoles in drug discovery and development. It covers their synthesis, mechanisms of action, and therapeutic applications, with a focus on key examples such as the anticancer agent rebeccamycin, the antibiotic indolmycin, and the kinase inhibitor L-779,450. This document consolidates quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Chlorinated Indoles

The indole ring system, a bicyclic aromatic heterocycle, is a prevalent motif in a vast array of biologically active molecules.[1] Halogenation, particularly chlorination, of the indole core is a common strategy employed in nature and synthetic chemistry to modulate the electronic and lipophilic character of the molecule.[2] This modification can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles. The presence of chlorine can influence hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, all of which are critical for drug-receptor binding.[2] This guide will delve into the specific contributions of chlorinated indoles to medicinal chemistry through the examination of prominent examples.

Key Chlorinated Indoles in Medicinal Chemistry

Rebeccamycin and its Analogs: Topoisomerase I Inhibitors

Rebeccamycin is a chlorinated indolecarbazole alkaloid isolated from the bacterium Saccharothrix aerocolonigenes.[3][4] It exhibits potent antitumor activity by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5][6]

Mechanism of Action: Rebeccamycin intercalates into DNA and stabilizes the covalent complex between topoisomerase I and DNA.[6] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which ultimately triggers apoptosis.[5][6] The chlorine atoms on the indole rings are crucial for its biological activity.[2][7] Studies have shown that rebeccamycin and its analogs can also modulate the p53 and EGFR/PI3K/AKT/mTOR signaling pathways.

Structure-Activity Relationships (SAR):

  • The carbohydrate moiety is essential for topoisomerase I poisoning.[8]

  • Modifications to the imide heterocycle, substitutions on the indole moieties, and changes to the sugar residue can significantly impact activity.[7]

  • Analogs with azaindole moieties have shown increased selectivity for tumor cell lines.[7]

Clinical Significance: Several rebeccamycin analogs, such as becatecarin and edotecarin, have entered clinical trials for various cancers.[9][10] Edotecarin, a potent topoisomerase I inhibitor, has shown efficacy in preclinical models and has been evaluated in Phase I and II clinical trials for solid tumors.[3][11][12][13] However, the clinical development of both becatecarin and edotecarin was ultimately discontinued.[9][10]

Indolmycin: A Tryptophanyl-tRNA Synthetase Inhibitor

Indolmycin is a chlorinated antibiotic produced by Streptomyces griseus.[14] It exhibits selective antibacterial activity by targeting tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for protein synthesis.

Mechanism of Action: Indolmycin acts as a competitive inhibitor of tryptophan, binding to the active site of bacterial TrpRS.[14] This prevents the charging of tRNA with tryptophan, thereby halting protein synthesis and inhibiting bacterial growth. The chlorine atom on the indole ring contributes to its binding affinity and selectivity.

Structure-Activity Relationships (SAR):

  • Modifications at the 5-position of the indole ring with methoxy or hydroxy groups can alter the lipophilic character and antimicrobial activity.[14]

  • Halogenated derivatives, particularly fluorinated analogs, have been synthesized to explore their antibacterial potential.[15]

L-779,450: A Raf Kinase Inhibitor

L-779,450 is a synthetic chlorinated indole derivative that acts as a potent inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway.[16][17]

Mechanism of Action: L-779,450 competes with ATP for binding to the catalytic site of B-Raf, including the oncogenic V600E mutant.[18] By inhibiting Raf kinase activity, L-779,450 blocks downstream signaling through MEK and ERK, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells with activating B-Raf mutations.[18]

Structure-Activity Relationships (SAR):

  • The chlorinated phenyl-imidazolyl-phenol core is essential for its inhibitory activity.

  • The specific substitution pattern on the indole and phenyl rings influences potency and selectivity.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of key chlorinated indoles and their analogs.

Table 1: Anticancer Activity of Rebeccamycin and Analogs

CompoundTargetCell LineIC50 (µM)Reference(s)
RebeccamycinTopoisomerase IMouse B16 Melanoma0.48[4]
RebeccamycinTopoisomerase IP388 Leukemia0.5[4]
LoonamycinTopoisomerase IMCF-70.517[19]
LoonamycinTopoisomerase IMDA-MB-2310.197[19]
LoonamycinTopoisomerase IMDA-MB-4680.372[19]
DionemycinCytotoxicityNCI-H4603.1-11.2[20][21]
DionemycinCytotoxicityMDA-MB-2313.1-11.2[20][21]
DionemycinCytotoxicityHCT-1163.1-11.2[20][21]
DionemycinCytotoxicityHepG23.1-11.2[20][21]

Table 2: Antibacterial Activity of Indolmycin and Analogs

CompoundTargetOrganismMIC (µg/mL)Reference(s)
IndolmycinTrpRSM. tuberculosis1.88 (for Y-13 analog)[14]
DionemycinAntibacterialMRSA1-2[20]

Table 3: Kinase Inhibitory Activity of L-779,450

CompoundTargetAssay TypeIC50 / Kd (nM)Reference(s)
L-779,450B-RafCell-free10 (IC50)[16]
L-779,450B-RafCell-free2.4 (Kd)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated indoles.

Synthesis of Rebeccamycin

The total synthesis of rebeccamycin is a complex, multi-step process. A common strategy involves the construction of the indolocarbazole core followed by glycosylation.

General Workflow for Indolocarbazole Core Synthesis:

  • Preparation of Indole Precursors: Synthesize appropriately substituted indole-3-acetic acid and indole-3-glyoxylyl chloride derivatives.

  • Condensation: React the two indole precursors to form a bis-indolylmaleimide.

  • Oxidative Cyclization: Employ an oxidizing agent, such as palladium acetate or DDQ, to facilitate the intramolecular cyclization to form the indolopyrrolocarbazole ring system.

  • Purification: Purify the indolocarbazole core using column chromatography.

Glycosylation Step:

  • Sugar Donor Preparation: Prepare a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, from a protected sugar.

  • Glycosylation Reaction: Couple the indolocarbazole core with the glycosyl donor in the presence of a promoter, such as silver triflate or boron trifluoride etherate.

  • Deprotection: Remove the protecting groups from the sugar moiety to yield rebeccamycin.

  • Final Purification: Purify the final product by HPLC.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topoisomerase I assay buffer

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Prepare reaction mixtures containing 1x assay buffer, 200-500 ng of supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding a sufficient amount of Topoisomerase I to each reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA to determine the inhibitory activity of the compound.

Raf Kinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the kinase activity of Raf.

Materials:

  • Recombinant active B-Raf (V600E) enzyme

  • MEK1 protein (substrate)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Phospho-MEK1 specific antibody for detection (e.g., in an ELISA or Western blot format)

Protocol:

  • In a microplate, add the kinase assay buffer, the test compound at various concentrations, and the MEK1 substrate.

  • Initiate the kinase reaction by adding the B-Raf enzyme and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated MEK1 using a suitable method, such as a phospho-specific ELISA or by separating the proteins via SDS-PAGE followed by Western blotting with a phospho-MEK1 antibody.

  • Calculate the percent inhibition of Raf kinase activity at each compound concentration to determine the IC50 value.

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This assay measures the inhibition of the aminoacylation of tRNA with tryptophan.

Materials:

  • Purified bacterial TrpRS

  • tRNA specific for tryptophan

  • [³H]-Tryptophan

  • ATP and MgCl₂

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Set up reaction mixtures containing the reaction buffer, ATP, MgCl₂, tRNA, and the test compound at various concentrations.

  • Initiate the reaction by adding TrpRS and [³H]-Tryptophan.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding cold TCA to precipitate the tRNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.

  • Wash the filters with cold TCA to remove unincorporated [³H]-Tryptophan.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the percent inhibition of TrpRS activity to calculate the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.[5][22][23][24]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[24]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[23]

  • Add the solubilization solution to dissolve the formazan crystals.[22]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with a compound like L-779,450.[25][26]

Materials:

  • Cancer cell line with a relevant genetic background (e.g., BRAF V600E mutation)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[25]

  • Block the membrane to prevent non-specific antibody binding.[25]

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[27]

  • Quantify the band intensities to determine the change in protein phosphorylation.[28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to chlorinated indoles.

rebeccamycin_mechanism Rebeccamycin Rebeccamycin DNA_Intercalation DNA Intercalation Rebeccamycin->DNA_Intercalation Stabilization Stabilization Rebeccamycin->Stabilization Top1_Complex Topoisomerase I-DNA Covalent Complex DNA_Intercalation->Top1_Complex Formation SSB Single-Strand Breaks Top1_Complex->SSB Inhibition of Re-ligation Stabilization->Top1_Complex Apoptosis Apoptosis SSB->Apoptosis

Caption: Mechanism of action of Rebeccamycin as a Topoisomerase I inhibitor.

mapk_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation L779450 L-779,450 L779450->BRAF Inhibition Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by L-779,450.

mtt_workflow SeedCells Seed Cells in 96-well Plate AddCompound Add Chlorinated Indole (Varying Concentrations) SeedCells->AddCompound Incubate1 Incubate (e.g., 72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolvent Add Solubilization Solution Incubate2->AddSolvent ReadAbsorbance Read Absorbance (570 nm) AddSolvent->ReadAbsorbance

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

Chlorinated indoles represent a vital class of compounds in medicinal chemistry, with diverse biological activities and significant therapeutic potential. From the DNA-damaging effects of rebeccamycin in cancer to the protein synthesis inhibition of indolmycin in bacteria and the signal transduction blockade by L-779,450, the strategic placement of chlorine atoms on the indole scaffold has proven to be a powerful tool in drug design. The continued exploration of naturally occurring chlorinated indoles and the rational design of novel synthetic analogs hold great promise for the development of next-generation therapeutics to address a wide range of diseases. This guide provides a foundational understanding of the core principles and practical methodologies essential for researchers and professionals working in this exciting and impactful area of drug discovery.

References

A Technical Guide to the Initial Synthesis of Substituted Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of core initial synthesis routes for substituted indole-3-carboxylates, a pivotal scaffold in medicinal chemistry and drug development. This document details classical and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate practical application in a research setting.

Classical Synthesis Routes

Three classical name reactions have historically been the cornerstones of indole synthesis: the Fischer, Reissert, and Hemetsberger syntheses. While sometimes supplanted by modern techniques, these methods remain valuable for their reliability and access to a diverse range of substituted indoles.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the acid-catalyzed cyclization of an arylhydrazone. The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine and an aldehyde or ketone. The choice of acid catalyst is crucial, with Brønsted acids like sulfuric acid and polyphosphoric acid, and Lewis acids such as zinc chloride being commonly employed.[1][2]

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone (e.g., α-ketoester) Carbonyl->Hydrazone Acid Acid Catalyst Indole Substituted Indole-3-carboxylate Acid->Indole Hydrazone->Indole Heat

Caption: Workflow of the Fischer Indole Synthesis.

This protocol is adapted from established Fischer indole synthesis procedures.

Materials:

  • 4-Nitrophenylhydrazine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone intermediate.

  • Filter the solid hydrazone and wash with cold ethanol.

  • To a new flask, add the dried hydrazone and a suitable cyclizing agent, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Substituent (R1)Substituent (R2)ProductYield (%)Reference
HCH3Ethyl 2-methylindole-3-carboxylate~75General Procedure
5-NO2CH3Ethyl 2-methyl-5-nitroindole-3-carboxylate67[3]
5-BrHEthyl 5-bromoindole-2-carboxylate94[4]
Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate to yield an indole-2-carboxylic acid.[5] Potassium ethoxide is often favored over sodium ethoxide as it can lead to better yields.[5] The final product is typically an indole-2-carboxylate, which can be further functionalized.

Reissert_Indole_Synthesis o_Nitrotoluene o-Nitrotoluene Derivative Pyruvate o-Nitrophenylpyruvate Intermediate o_Nitrotoluene->Pyruvate DiethylOxalate Diethyl Oxalate DiethylOxalate->Pyruvate Base Base (e.g., KOEt) Base->Pyruvate Indole Substituted Indole-2-carboxylate Pyruvate->Indole ReducingAgent Reducing Agent (e.g., Zn/AcOH) ReducingAgent->Indole

Caption: Workflow of the Reissert Indole Synthesis.

This procedure is based on the method described in Organic Syntheses.[6]

Part A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • In a 5-L three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

  • Pass a slow stream of dry nitrogen through the flask.

  • Add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

  • Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

  • Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • Discontinue stirring after an additional 10 minutes and allow the mixture to stand for at least 24 hours.

  • Filter the resulting deep-purple potassium salt and wash with anhydrous ether. The yield of the air-dried salt is 204–215 g (74–78%).[6]

Part B: Synthesis of Ethyl Indole-2-carboxylate

  • Place 30 g (0.109 mole) of the potassium salt in a 400-mL hydrogenation bottle and dissolve it in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst and place the bottle in a Parr low-pressure hydrogenation apparatus.

  • Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).

  • Remove the catalyst by filtration and wash with glacial acetic acid.

  • Pour the filtrate into 3 L of water with stirring to precipitate the product.

  • Filter the yellow solid, wash with water, and dry over calcium chloride to yield 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate.[6]

Starting MaterialProductYield (%)Reference
o-NitrotolueneEthyl indole-2-carboxylate41-44[6]
2-Methyl-5-chloronitrobenzene6-Chloroindole-2-carboxylic acid~60General Procedure
Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[6] The starting azidoacrylates are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an ethyl azidoacetate.[7] This method is known for its good yields, generally above 70%.[6]

Hemetsberger_Indole_Synthesis ArylAldehyde Aryl Aldehyde Azidoacrylate 3-Aryl-2-azido-propenoic ester ArylAldehyde->Azidoacrylate Azidoacetate Ethyl Azidoacetate Azidoacetate->Azidoacrylate Base Base (e.g., NaOEt) Base->Azidoacrylate Indole Substituted Indole-2-carboxylate Azidoacrylate->Indole Heat (Thermolysis)

Caption: Workflow of the Hemetsberger Indole Synthesis.

This protocol is a general representation of the Hemetsberger synthesis.

Part A: Synthesis of Ethyl 2-azido-3-(4-methoxyphenyl)acrylate

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol at 0 °C, add ethyl azidoacetate dropwise.

  • After stirring for 15 minutes, add 4-methoxybenzaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azidoacrylate.

Part B: Thermolysis to Ethyl 5-methoxyindole-2-carboxylate

  • Dissolve the crude ethyl 2-azido-3-(4-methoxyphenyl)acrylate in a high-boiling solvent such as xylene or toluene.

  • Heat the solution to reflux (typically 120-140 °C) for 1-3 hours, monitoring for the evolution of nitrogen gas.

  • After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ethyl 5-methoxyindole-2-carboxylate.

Aryl AldehydeProductYield (%)Reference
BenzaldehydeEthyl indole-2-carboxylate>70[6]
4-ChlorobenzaldehydeEthyl 5-chloroindole-2-carboxylate>70General Procedure
4-NitrobenzaldehydeEthyl 5-nitroindole-2-carboxylate>70General Procedure

Modern Synthetic Routes

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for the synthesis of indole-3-carboxylates, often offering milder reaction conditions, higher functional group tolerance, and novel pathways to substituted indoles.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as a versatile tool for the direct introduction of a carboxylate group at the C3 position of the indole nucleus. These methods typically involve the reaction of a C3-functionalized indole (e.g., with a halide or triflate) or the direct C-H activation of the indole ring with carbon monoxide and an alcohol.

Palladium_Carbonylation Indole Indole Derivative (C3-H or C3-X) Product Substituted Indole-3-carboxylate Indole->Product CO Carbon Monoxide CO->Product Alcohol Alcohol (R-OH) Alcohol->Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Base Base Base->Product

Caption: Workflow of Palladium-Catalyzed Carbonylation.

This is a representative protocol for the carbonylation of indoles.

Materials:

  • Indole

  • Palladium(II) acetate (Pd(OAc)2)

  • Ligand (e.g., triphenylphosphine, PPh3)

  • Oxidant (e.g., benzoquinone)

  • Carbon monoxide (CO)

  • Methanol

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or Toluene)

Procedure:

  • To a pressure vessel, add indole (1 equivalent), Pd(OAc)2 (2-5 mol%), PPh3 (4-10 mol%), benzoquinone (1.2 equivalents), and the solvent.

  • Seal the vessel and purge with carbon monoxide gas several times.

  • Pressurize the vessel with CO (typically 1-10 atm).

  • Add methanol (excess) and triethylamine (2 equivalents) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Indole DerivativeAlcoholYield (%)Reference
N-MethylindoleMethanol~85General Procedure
5-BromoindoleEthanol~70General Procedure
Copper-Catalyzed Synthesis

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an efficient route to N-substituted indole-3-carboxylates. These methods often involve the intramolecular cyclization of a suitably substituted aniline derivative.

Copper_Cyclization Aniline_Precursor Substituted o-Haloaniline Indole N-Substituted Indole-3-carboxylate Aniline_Precursor->Indole Cu_Catalyst Copper Catalyst (e.g., CuI) Cu_Catalyst->Indole Base Base (e.g., K2CO3) Base->Indole Ligand Ligand (optional) Ligand->Indole

Caption: Workflow of Copper-Catalyzed Intramolecular Cyclization.

This protocol describes a copper-catalyzed intramolecular N-arylation.

Materials:

  • Ethyl 2-(2-bromoanilino)-3-oxobutanoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Solvent (e.g., DMF or Toluene)

Procedure:

  • In a Schlenk tube, combine ethyl 2-(2-bromoanilino)-3-oxobutanoate (1 equivalent), CuI (10 mol%), and K2CO3 (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent.

  • Heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting MaterialProductYield (%)Reference
Ethyl 2-(2-bromoanilino)-3-oxobutanoateEthyl 2-methyl-1-phenylindole-3-carboxylate~80General Procedure
Methyl 2-(2-bromo-4-methylanilino)acetateMethyl 5-methylindole-1-carboxylate~75General Procedure

This guide provides a foundational understanding of key synthetic routes to substituted indole-3-carboxylates. Researchers are encouraged to consult the cited literature for further details and to optimize conditions for their specific substrates. The classical methods offer robust and well-established pathways, while modern transition-metal-catalyzed reactions provide milder and often more versatile alternatives.

References

The Chlorine Substituent in Indole Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the chlorine substituent on the indole ring system. Understanding these effects is crucial for the rational design of indole-based compounds in medicinal chemistry and materials science, where halogenation is a common strategy to modulate physicochemical and biological properties. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important chemical processes.

Quantitative Analysis of Electronic Effects

The introduction of a chlorine atom to the indole ring significantly alters its electronic landscape. This is a consequence of the dual nature of the chlorine substituent: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is a weak π-electron donor (+R or +M effect) through its lone pairs. The net electronic effect depends on the position of the chlorine atom on the indole nucleus.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. While specific Hammett constants (σ) for the chlorine substituent on the indole ring at all positions are not extensively tabulated in the literature, we can draw parallels from the well-established values for the benzene ring. For chlorine, the σ_meta (σ_m) value is +0.37, and the σ_para (σ_p) value is +0.23. The positive values indicate a net electron-withdrawing effect at these positions. The greater value for the meta position reflects the dominance of the electron-withdrawing inductive effect, while at the para position, the electron-donating resonance effect partially counteracts the inductive effect.

In the context of electrophilic substitution on chloroindoles, the reaction constant (ρ) provides insight into the sensitivity of the reaction to the electronic effects of substituents. For instance, in the azo-coupling reaction of substituted indoles, positive ρ values of around +2.40 to +3.60 have been reported, indicating that electron-withdrawing groups, like chlorine, decrease the reaction rate by destabilizing the positively charged transition state.[1]

Acidity (pKa)

The acidity of the indole N-H proton is influenced by substituents on the benzene ring. Electron-withdrawing groups are expected to increase the acidity (decrease the pKa) by stabilizing the resulting indolide anion.

CompoundpKaNotes
Indole~17 (in water)Parent compound for reference.
5-Chloroindole16.09 ± 0.30Predicted value.[2]

Spectroscopic Data Analysis

Spectroscopic techniques provide valuable insights into the electronic and structural changes induced by the chlorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of chlorine generally leads to a downfield shift (deshielding) of nearby protons and carbons in the NMR spectra.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position4-Chloroindole5-Chloroindole6-Chloroindole[3]7-Chloroindole
H1 (NH) ~8.1 (br s)~8.1 (br s)~8.1 (br s)~8.2 (br s)
H2 ~7.2~7.2~7.2~7.2
H3 ~6.5~6.5~6.5~6.5
H4 -~7.6 (d)~7.5 (d)~7.1 (d)
H5 ~7.1 (t)-~7.0 (dd)~7.0 (t)
H6 ~7.0 (d)~7.1 (dd)-~7.0 (d)
H7 ~7.2 (d)~7.3 (d)~7.1 (s)-

Note: Data for 4-, 5-, and 7-chloroindole are estimations based on general substituent effects and available data for derivatives. Precise values may vary.[4]

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position4-Chloroindole5-Chloroindole6-Chloroindole[1]7-Chloroindole
C2 ~125~125.5~125~126
C3 ~101~102.3~102~102
C3a ~127~128.9~128~128
C4 ~129 (C-Cl)~121.9~121~121
C5 ~122~125.8 (C-Cl)~120~122
C6 ~120~120.9~128 (C-Cl)~120
C7 ~110~112.1~111~118 (C-Cl)
C7a ~135~134.1~136~134

Note: Data for 4- and 7-chloroindole are estimations. The carbon bearing the chlorine atom (C-Cl) experiences a significant downfield shift.

Infrared (IR) Spectroscopy

The characteristic N-H stretching vibration in indoles appears as a sharp band around 3400-3500 cm⁻¹. The position of the chlorine substituent is not expected to dramatically shift this band, but it can influence the fingerprint region (below 1600 cm⁻¹) due to changes in the dipole moment and vibrational modes of the benzene ring.

CompoundKey IR Bands (cm⁻¹)
4-ChloroindoleN-H stretch (~3410), C-Cl stretch
5-ChloroindoleN-H stretch (~3400), C-Cl stretch
6-ChloroindoleN-H stretch (~3400), C-Cl stretch
7-ChloroindoleN-H stretch (~3420), C-Cl stretch

Specific C-Cl stretching frequencies can be complex to assign due to coupling with other vibrations.

UV-Vis Spectroscopy

The UV-Vis spectra of indoles are characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands. Substitution on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. Electron-withdrawing groups like chlorine typically cause a slight red shift.

Compoundλ_max (nm) in Methanol
4-Chloroindole~220, 275, 285
5-Chloroindole~225, 280, 290
6-Chloroindole~222, 278, 288
7-Chloroindole~218, 270, 280

Data are estimations based on available spectra of related compounds.[5]

Reactivity of Chloroindoles

The electronic perturbations caused by the chlorine substituent directly impact the reactivity of the indole ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution

The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. An electron-withdrawing chlorine substituent on the benzene ring deactivates the entire molecule towards electrophilic substitution to some extent. However, the directing effect of the indole nitrogen still strongly favors substitution at the C3 position.

The relative reactivity of the chloroindole isomers will depend on the position of the chlorine. For positions where the +R effect can be transmitted to the C3 position (e.g., 5- and 7-positions), the deactivation might be less pronounced compared to positions where only the -I effect is dominant at C3 (e.g., 4- and 6-positions).

Electrophilic_Substitution Indole Chloroindole Intermediate Sigma Complex (Carbocation Intermediate) Indole->Intermediate Attack at C3 (Rate-determining) Electrophile Electrophile (E+) Electrophile->Intermediate Product C3-Substituted Chloroindole Intermediate->Product Deprotonation H_plus H+ Intermediate->H_plus

Mechanism of Electrophilic Substitution at C3 of Chloroindole.
Nucleophilic Substitution

The indole ring itself is generally not susceptible to nucleophilic aromatic substitution. However, the presence of a chlorine atom on the benzene ring, particularly when activated by other electron-withdrawing groups or under specific reaction conditions (e.g., transition-metal catalysis), can enable nucleophilic displacement of the chlorine. The feasibility of such reactions would depend on the position of the chlorine and the nature of the nucleophile.

Experimental Protocols

Synthesis of Chloroindoles

A common method for the synthesis of substituted indoles is the Fischer indole synthesis. The general protocol involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Example: Synthesis of 5-Chloroindole

  • Preparation of 4-chlorophenylhydrazine: This starting material can be prepared from 4-chloroaniline via diazotization followed by reduction.

  • Fischer Indole Synthesis:

    • Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.

    • Add a slight excess of a suitable ketone or aldehyde (e.g., pyruvic acid to ultimately yield indole-2-carboxylic acid, which can be decarboxylated).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process Hydrazine 4-Chlorophenylhydrazine Reaction Acid-Catalyzed Condensation & Cyclization Hydrazine->Reaction Ketone Ketone/Aldehyde Ketone->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Chromatography/ Recrystallization Workup->Purification Product 5-Chloroindole Purification->Product

Workflow for the Fischer Indole Synthesis of 5-Chloroindole.
Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. Given the hydrophobic nature of chloroindoles, a co-solvent system is often necessary.

  • Preparation of Solutions:

    • Prepare a stock solution of the chloroindole in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of aqueous buffer solutions with accurately known pH values, spanning a range of at least 3-4 pH units around the expected pKa.

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant volume of the chloroindole stock solution to a quartz cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). Ensure the final concentration of the organic co-solvent is low and constant across all samples.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

    • Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms of the indole is maximal.

  • Data Analysis:

    • Plot the absorbance at the analytical wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Chloroindole Stock Solution (in DMSO) Mixing Mix Stock with Buffers Stock->Mixing Buffers Aqueous Buffers (Varying pH) Buffers->Mixing UV_Vis Record UV-Vis Spectra Mixing->UV_Vis Plotting Plot Absorbance vs. pH UV_Vis->Plotting pKa Determine pKa from Sigmoidal Curve Plotting->pKa

Workflow for Spectrophotometric pKa Determination.
Kinetic Study of Electrophilic Substitution and Hammett Plot Construction

This protocol outlines a general method for studying the kinetics of an electrophilic substitution reaction (e.g., bromination) of a series of substituted indoles to construct a Hammett plot.

  • Reaction Setup:

    • Prepare solutions of known concentrations of the chloroindole and the electrophile (e.g., N-bromosuccinimide, NBS) in a suitable solvent in separate flasks. The solvent should be inert to the reactants.

    • Use a UV-Vis spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

  • Kinetic Runs:

    • Place the chloroindole solution in a cuvette in the spectrophotometer.

    • Initiate the reaction by rapidly adding a known volume of the electrophile solution and start recording the absorbance at a wavelength where the product absorbs strongly, and the reactants have minimal absorbance.

    • Monitor the change in absorbance over time.

    • Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the rate constant (k).

  • Hammett Plot Construction:

    • Determine the rate constants for the reaction of the electrophile with a series of meta- and para-substituted indoles (including the unsubstituted indole, k₀).

    • Plot log(k/k₀) versus the appropriate Hammett substituent constants (σ) for each substituent.

    • The slope of the resulting line is the reaction constant (ρ).

Conclusion

The chlorine substituent exerts a significant, position-dependent electronic influence on the indole ring. This is manifested in its acidity, spectroscopic properties, and reactivity. While the chlorine atom is generally deactivating towards electrophilic substitution due to its inductive electron withdrawal, the reaction still proceeds preferentially at the C3 position. A comprehensive understanding of these electronic effects, supported by quantitative data and robust experimental protocols, is essential for the targeted design and synthesis of novel chloroindole derivatives for applications in drug discovery and materials science. Further experimental work is required to fill the gaps in the available quantitative data, particularly concerning the pKa values and Hammett constants for all positional isomers of chloroindole.

References

Potential Biological Targets for 6-Chloroindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloroindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic and steric properties, conferred by the chlorine substitution at the 6-position of the indole ring, make it a valuable building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological targets of 6-chloroindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the exploration and development of new therapeutics based on this versatile chemical entity.

Identified Biological Targets and Quantitative Data

Several biological targets have been identified for compounds containing the 6-chloroindole core. The following section summarizes these targets and presents available quantitative data on the interaction of 6-chloroindole derivatives with them.

Cannabinoid Receptor 1 (CB1)

Derivatives of 6-chloroindole have been shown to exhibit high binding affinity for the human cannabinoid receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system. The CB1 receptor is a key component of the endocannabinoid system and a well-established therapeutic target for various neurological and psychiatric disorders.

A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA demonstrated that a 6-chloro substitution on the indole core retains high affinity for the hCB1 receptor. The binding affinity is comparable to the parent compound and other potent cannabinoids, suggesting that the 6-position is a favorable site for modification in the design of CB1 receptor ligands.[1]

CompoundTargetKᵢ (nM)[1]
6-Chloroindole derivative of MDMB-CHMICAHuman CB1 Receptor1.2
MDMB-CHMICA (parent compound)Human CB1 Receptor0.8
JWH-018Human CB1 Receptor2.9
CP 55,940Human CB1 Receptor0.6
Nuclear Receptor Related 1 (Nurr1)

Nurr1 (also known as NR4A2) is an orphan nuclear receptor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons. It is considered a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease. While direct quantitative data for 6-chloroindole derivatives is limited, studies on closely related halogenated indoles have demonstrated their ability to activate Nurr1.

For instance, 5-chloroindole has been shown to bind to the Nurr1 ligand-binding domain and stimulate its transcriptional activity.[2][3][4] This suggests that chloroindoles, in general, are a promising class of compounds for targeting Nurr1. A study on a 6-indole derivative of a DHI analog showed it retained high potency and moderate efficacy.[5]

CompoundTargetEC₅₀ (µM)[5]Max. Activation (fold)[5]
6-indole derivative of DHI analogNurr1~0.1-1~1.5-2.0
5-chloroindoleNurr1~10-20~1.5
Amodiaquine (AQ) (reference agonist)Nurr1~20~2.0
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
5-Hydroxytryptamine 6 (5-HT₆) Receptor

The 5-HT₆ receptor, a G protein-coupled receptor primarily expressed in the central nervous system, is a target for the treatment of cognitive deficits associated with neurological and psychiatric disorders.[6] Antagonists of the 5-HT₆ receptor have shown pro-cognitive effects in preclinical models. While direct binding affinity data for 6-chloroindole derivatives are scarce, the broader class of indole-containing compounds has been extensively explored as 5-HT₆ receptor ligands.[7][8][9][10] The electronic properties of the 6-chloroindole moiety could be leveraged to design novel 5-HT₆ receptor antagonists with improved potency and selectivity.

Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor is a G protein-coupled receptor involved in pain, mood, and addiction. KOR antagonists are being investigated as potential treatments for depression and substance use disorders. The naltrindole scaffold, which contains an indole moiety, is a well-established starting point for the design of opioid receptor ligands.[11][12] While specific data for 6-chloro-substituted naltrindole analogs is limited, the exploration of halogenated derivatives could lead to the discovery of novel KOR antagonists with desirable pharmacological profiles.

Fungal Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain in fungi, making it an attractive target for the development of fungicides. While research has focused more on 6-bromoindole derivatives, which have shown potent antifungal activity against phytopathogenic fungi like Botrytis cinerea, the similar electronic properties of chlorine suggest that 6-chloroindole derivatives could also be effective SDH inhibitors.[13][14][15][16] This presents an opportunity for the development of novel agricultural fungicides.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various cancers. The oxindole scaffold, a close structural relative of indole, is a common core in many VEGFR-2 inhibitors.[17][18][19][20][21] Given this precedent, 6-chloro-oxindole derivatives are promising candidates for the development of novel anti-angiogenic agents.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways associated with the identified targets is crucial for elucidating the mechanism of action of 6-chloroindole derivatives and for designing relevant cellular assays.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 6-Chloroindole Derivative CB1 CB1 Receptor Ligand->CB1 Gi Gαi CB1->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC inhibits PKA PKA cAMP->PKA activates IonChannel Ion Channels PKA->IonChannel modulates CellularResponse Cellular Response IonChannel->CellularResponse

Caption: CB1 Receptor Signaling Pathway.

Cannabinoid Receptor Binding Assay Workflow

A common method to determine the binding affinity of a compound to the CB1 receptor is a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - CB1 receptor membranes - Radioligand ([³H]CP55,940) - Test compound (6-chloroindole derivative) - Assay buffer Start->Prepare Incubate Incubate receptor membranes with radioligand and varying concentrations of test compound Prepare->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Measure Quantify bound radioactivity using liquid scintillation counting Filter->Measure Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Measure->Analyze End End Analyze->End

Caption: Cannabinoid Receptor Binding Assay Workflow.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, leading to the activation of transcription factors and other cellular responses.

p38_MAPK_Signaling Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF Raf RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of Ethyl 6-chloro-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the readily available starting material, 4-chloro-2-nitrotoluene, and proceeds through a series of robust and well-established chemical transformations.

Overview of the Synthetic Strategy

The synthesis of this compound from 4-chloro-2-nitrotoluene is accomplished in a four-step sequence:

  • Leimgruber-Batcho Indole Synthesis (Steps 1 & 2): This powerful and versatile method is employed for the construction of the indole ring system.

    • Step 1: Enamine Formation. 4-chloro-2-nitrotoluene is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine.

    • Step 2: Reductive Cyclization. The enamine intermediate undergoes reductive cyclization to yield 6-chloro-1H-indole.

  • Vilsmeier-Haack Formylation (Step 3): The 6-chloro-1H-indole is then formylated at the electron-rich C3 position to produce 6-chloro-1H-indole-3-carbaldehyde.

  • Oxidation (Step 4): The aldehyde is oxidized to the corresponding carboxylic acid, 6-chloro-1H-indole-3-carboxylic acid.

  • Esterification (Step 5): Finally, the carboxylic acid is esterified to afford the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Summary of Starting Materials and Products

StepStarting MaterialProductMolecular FormulaMolecular Weight ( g/mol )
14-chloro-2-nitrotoluene(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamineC₁₀H₁₁ClN₂O₂226.66
2(E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine6-chloro-1H-indoleC₈H₆ClN151.59
36-chloro-1H-indole6-chloro-1H-indole-3-carbaldehydeC₉H₆ClNO179.60
46-chloro-1H-indole-3-carbaldehyde6-chloro-1H-indole-3-carboxylic acidC₉H₆ClNO₂195.60
56-chloro-1H-indole-3-carboxylic acidThis compoundC₁₁H₁₀ClNO₂223.65

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Enamine FormationN,N-dimethylformamide dimethyl acetalDMF110-1204-685-95
2Reductive CyclizationRaney Nickel, Hydrazine hydrateEthanolReflux2-470-85
3Vilsmeier-Haack FormylationPOCl₃, DMFDichloromethane0 to rt2-380-90
4OxidationKMnO₄Acetone/Waterrt4-660-70
5Fischer EsterificationEthanol, H₂SO₄EthanolReflux8-1280-90

Experimental Protocols

Step 1: Synthesis of (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine

Protocol:

  • To a stirred solution of 4-chloro-2-nitrotoluene (10.0 g, 58.3 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 10.4 g, 87.5 mmol).

  • The reaction mixture is heated to 110-120 °C and stirred for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine as a red-orange solid.

Step 2: Synthesis of 6-chloro-1H-indole

Protocol:

  • To a solution of (E)-2-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine (10.0 g, 44.1 mmol) in ethanol (150 mL) is carefully added Raney Nickel (approximately 1 g, 50% slurry in water) under an inert atmosphere.

  • The mixture is heated to reflux, and hydrazine hydrate (85% in water, 10 mL) is added dropwise over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude 6-chloro-1H-indole, which can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Synthesis of 6-chloro-1H-indole-3-carbaldehyde

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃, 6.7 mL, 72 mmol) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C with stirring. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of 6-chloro-1H-indole (10.0 g, 66.0 mmol) in anhydrous DMF (30 mL) is then added dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-chloro-1H-indole-3-carbaldehyde as a solid. The product can be purified by recrystallization from ethanol.

Step 4: Synthesis of 6-chloro-1H-indole-3-carboxylic acid

Protocol:

  • To a stirred solution of 6-chloro-1H-indole-3-carbaldehyde (10.0 g, 55.7 mmol) in a mixture of acetone (200 mL) and water (50 mL) is added a solution of potassium permanganate (KMnO₄, 13.2 g, 83.5 mmol) in water (150 mL) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite until the manganese dioxide precipitate is dissolved.

  • The acetone is removed under reduced pressure, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 6-chloro-1H-indole-3-carboxylic acid.

Step 5: Synthesis of this compound

Protocol:

  • A suspension of 6-chloro-1H-indole-3-carboxylic acid (10.0 g, 51.1 mmol) in absolute ethanol (200 mL) is prepared in a round-bottom flask.

  • Concentrated sulfuric acid (2 mL) is carefully added as a catalyst.

  • The reaction mixture is heated to reflux and maintained for 8-12 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, the solvent is partially removed under reduced pressure.

  • The residue is poured into ice-water and the resulting precipitate is collected by filtration.

  • The solid is washed with a saturated aqueous solution of sodium bicarbonate and then with water.

  • The crude product is dried and can be purified by recrystallization from ethanol to give this compound as a crystalline solid.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Vilsmeier-Haack Formylation cluster_step4 Step 4: Oxidation cluster_final Final Product Start 4-chloro-2-nitrotoluene Intermediate1 (E)-2-(4-chloro-2-nitrophenyl)- N,N-dimethylethenamine Start->Intermediate1 DMF-DMA Intermediate2 6-chloro-1H-indole Intermediate1->Intermediate2 Raney Ni, N2H4 Intermediate3 6-chloro-1H-indole-3-carbaldehyde Intermediate2->Intermediate3 POCl3, DMF Intermediate4 6-chloro-1H-indole-3-carboxylic acid Intermediate3->Intermediate4 KMnO4 FinalProduct This compound Intermediate4->FinalProduct Ethanol, H2SO4

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for N-alkylation of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the N-alkylation of ethyl 6-chloro-1H-indole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein focus on the widely employed method of deprotonation with a strong base followed by reaction with an alkylating agent. This application note includes a summary of reaction conditions, detailed experimental procedures, and troubleshooting guidance to facilitate the efficient synthesis of N-alkylated indole derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] N-alkylation of the indole nitrogen is a common strategy to modulate the biological activity of these compounds. This compound is a versatile starting material for the synthesis of a variety of bioactive molecules. The presence of the electron-withdrawing ester group at the C3 position enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[2] Classical conditions for indole N-alkylation typically involve the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide.[3][4] This method is generally high-yielding and shows good selectivity for N-alkylation over C3-alkylation, particularly when the C3 position is substituted.[3]

Key Reaction Parameters and Optimization

The success of the N-alkylation of this compound is dependent on several factors, including the choice of base, solvent, alkylating agent, reaction temperature, and time.

Base Selection: A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common and effective choice.[3] Other bases such as potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be employed.

Solvent Choice: Polar aprotic solvents like DMF, THF, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the indole and the resulting indolate anion.

Alkylating Agents: A variety of alkylating agents can be used, most commonly alkyl halides (e.g., methyl iodide, benzyl bromide). The reactivity of the alkylating agent will influence the reaction time and temperature.

Temperature and Reaction Time: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the reaction rate and minimize side reactions. After the addition of the alkylating agent, the reaction is often allowed to warm to room temperature or heated to drive it to completion. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide in DMF

This protocol describes a general method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in DMF.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Hydrogen gas will evolve. Continue stirring at 0 °C for 30-60 minutes after the addition is complete.

  • Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and reagents for the N-alkylation of indole derivatives, which can be adapted for this compound.

EntrySubstrateAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1IndoleBenzyl chlorideNaH (1.1)HMPArt8-15>95[5]
22,3-dimethylindoleBenzyl bromideNaH (4.0)DMF800.2591[3]
3IndoleMethyl iodideNaH (1.1)HMPArt8-15>95[5]
4IndoleN-tosylhydrazonesKOH (2.5)Dioxane1001264-86[6]
5PhthalimideAlkyl halidesKOH (1.0)Ionic Liquidrt0.5-285-95[7]

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm cool_zero Cool to 0 °C inert_atm->cool_zero add_base Add NaH portion-wise cool_zero->add_base deprotonation Stir at 0 °C (30-60 min) add_base->deprotonation add_alkyl_halide Add Alkyl Halide dropwise deprotonation->add_alkyl_halide warm_rt Warm to RT and Stir (2-24 h) add_alkyl_halide->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end N-Alkylated Product purify->end Obtain Pure Product

Caption: A schematic overview of the experimental workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_products Products & Byproducts indole This compound (Substrate) base Strong Base (e.g., NaH) (Deprotonating Agent) indole->base is deprotonated by product Ethyl 6-chloro-1-alkyl-1H-indole-3-carboxylate (Desired Product) indole->product to form alkyl_halide Alkyl Halide (R-X) (Alkylating Agent) alkyl_halide->product alkylates byproduct1 NaX (Salt Byproduct) base->byproduct1 reacts with X⁻ from alkyl halide to form byproduct2 H2 Gas (Byproduct of Deprotonation) base->byproduct2 produces solvent Polar Aprotic Solvent (e.g., DMF) (Reaction Medium) temperature Temperature (0 °C to RT/Heat) (Reaction Condition)

Caption: The logical relationship between reactants, reagents, conditions, and products in the N-alkylation reaction.

References

Application Notes and Protocols: Hydrolysis of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of ethyl 6-chloro-1H-indole-3-carboxylate to its corresponding carboxylic acid, 6-chloro-1H-indole-3-carboxylic acid. This conversion is a critical step in the synthesis of various biologically active indole derivatives. The protocols outlined below describe common alkaline hydrolysis (saponification) methods, offering a selection of reaction conditions to suit different laboratory settings and substrate sensitivities. Quantitative data from representative procedures are summarized for easy comparison.

Introduction

Indole-3-carboxylic acid and its derivatives are key structural motifs in a vast array of pharmacologically active compounds. The hydrolysis of the corresponding ethyl ester is a fundamental transformation to unmask the carboxylic acid functionality, which can then be used for further synthetic manipulations, such as amide bond formation. The presence of the chloro-substituent on the indole ring can influence the reactivity of the molecule, making the choice of hydrolysis conditions important for achieving high yields and purity. This note details reliable methods for this conversion.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes various alkaline hydrolysis conditions reported for indole esters and related compounds, providing a basis for selecting an appropriate method for the hydrolysis of this compound.

MethodBaseSolvent SystemTemperatureTimeYieldReference
1NaOH30% aq. NaOH / MethanolReflux4 hours98%[1]
2NaOH1 M aq. NaOH / MethanolRoom Temp.5 hours99%[1]
3KOHMethanol / Water (9:1)80 °C13 hoursHigh[1]
4NaOHMethanol / WaterReflux5 hoursHigh[2]
5KOHaq. Methanol20 °C15 min83%[3]

Experimental Protocols

Two primary protocols for the alkaline hydrolysis of this compound are provided below. Method A is a standard refluxing condition, while Method B proceeds at room temperature, which may be suitable for more sensitive substrates.

Method A: Hydrolysis under Reflux Conditions

This protocol is adapted from a general procedure for the saponification of esters.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water and add it to the methanolic solution of the ester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-1H-indole-3-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method B: Hydrolysis at Room Temperature

This method is suitable for substrates that may be sensitive to higher temperatures.[1]

Materials:

  • Same as Method A

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and 1 M aqueous sodium hydroxide solution.

  • Reaction: Stir the resulting mixture at room temperature for 5-12 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Follow steps 4-8 as described in Method A.

Mandatory Visualizations

Experimental Workflow Diagram

Hydrolysis_Workflow Workflow for the Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation start Start: Dissolve Ester in MeOH add_base Add aq. NaOH Solution start->add_base react React (Reflux or Room Temp) add_base->react quench Quench & Remove MeOH react->quench wash Wash with EtOAc quench->wash acidify Acidify with HCl wash->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate end end concentrate->end Final Product: 6-chloro-1H-indole-3-carboxylic acid

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Signaling Pathway/Logical Relationship Diagram

Hydrolysis_Mechanism_Concept Conceptual Steps of Alkaline Ester Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH-) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Carboxylic_Acid 6-chloro-1H-indole-3-carboxylic Acid Carboxylate->Carboxylic_Acid Protonation Acidification Acidification (H+) Acidification->Carboxylic_Acid

Caption: Key stages in the alkaline hydrolysis of an ester.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Sodium hydroxide is caustic and can cause severe burns. Avoid contact with skin and eyes.

  • Ensure that the reflux apparatus is properly set up to avoid pressure buildup.

References

Application Notes and Protocols: Utilizing Ethyl 6-chloro-1H-indole-3-carboxylate for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This approach provides a powerful alternative to traditional inhibition, with the potential to target proteins previously considered "undruggable." The modular nature of PROTACs, consisting of a warhead for the target protein, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.

Indole scaffolds are prevalent in medicinal chemistry and have been successfully incorporated into a variety of bioactive molecules, including kinase inhibitors. Ethyl 6-chloro-1H-indole-3-carboxylate is a readily available building block that can serve as a versatile starting material for the synthesis of novel warheads for PROTACs. The indole core can be strategically functionalized to allow for the attachment of a linker, which is then connected to an E3 ligase ligand to generate the final heterobifunctional degrader.

These application notes provide detailed protocols for the synthesis of a hypothetical PROTAC using this compound as a starting material for the warhead, targeting a generic protein kinase. We will outline the chemical synthesis, and subsequent biological evaluation to determine the efficacy of the resulting PROTAC in degrading its target protein.

Proposed Synthetic Strategy

The overall strategy involves a three-stage process:

  • Functionalization of the Warhead: Introduction of a linker attachment point on the this compound scaffold. A common and effective strategy is the N-alkylation of the indole nitrogen.

  • Linker-E3 Ligase Ligand Conjugation: Synthesis of a linker-E3 ligase ligand conjugate with a reactive handle for attachment to the functionalized warhead. For this protocol, we will utilize a commercially available Boc-protected amine-terminated polyethylene glycol (PEG) linker and a pomalidomide-based CRBN ligand.

  • Final PROTAC Assembly: Coupling of the functionalized warhead to the linker-E3 ligase ligand conjugate to yield the final PROTAC molecule.

Experimental Protocols

Protocol 1: Synthesis of Warhead Intermediate with Linker Attachment Point

This protocol describes the N-alkylation of this compound with a Boc-protected amino-PEG linker precursor.

Materials:

  • This compound

  • 1-Bromo-2-(2-(2-aminoethoxy)ethoxy)ethane (or a similar Boc-protected amino-PEG-bromide linker)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of a salt can be observed.

  • Alkylation: Add a solution of the Boc-protected amino-PEG-bromide linker (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the Boc-protected warhead-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the deprotection of the Boc group and subsequent coupling with a pomalidomide-linker conjugate. For simplicity, this protocol assumes the use of a commercially available pomalidomide derivative with a carboxylic acid handle.

Materials:

  • Boc-protected warhead-linker intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-linker-COOH (commercially available or synthesized separately)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected warhead-linker intermediate in a mixture of TFA and DCM (e.g., 1:4 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Amide Coupling: To a solution of the deprotected amine-warhead-linker (1.0 eq) and pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude PROTAC molecule by preparative reverse-phase HPLC to yield the final product.

Data Presentation

The efficacy of the synthesized PROTAC would be evaluated by determining its ability to induce the degradation of the target protein. Key quantitative parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Hypothetical Degradation Profile of Synthesized PROTAC

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XKinase YCancer Cell Line Z50>90
Warhead-onlyKinase YCancer Cell Line ZNo degradation<10
PomalidomideKinase YCancer Cell Line ZNo degradation<10

Experimental Protocols for Biological Evaluation

Protocol 3: Western Blotting for Protein Degradation

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_warhead Warhead Functionalization cluster_linker_ligand Linker-Ligand Assembly cluster_protac_assembly Final PROTAC Assembly Start This compound Intermediate1 N-Alkylated Indole Intermediate Start->Intermediate1 N-Alkylation with Boc-amino-PEG-Br Deprotection Boc Deprotection Intermediate1->Deprotection E3_Ligand Pomalidomide Linker_E3 Linker-Pomalidomide Conjugate E3_Ligand->Linker_E3 Linker Amine-PEG-Linker Linker->Linker_E3 Final_PROTAC Final PROTAC Molecule Linker_E3->Final_PROTAC Amide Coupling Deprotection->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC Target Target Protein (e.g., Kinase Y) PROTAC->Target Binds to Warhead E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Binds to Pomalidomide Ubiquitination Poly-ubiquitination of Target Protein Target->Ubiquitination E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_protac_effect PROTAC Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase Y (Target Protein) Receptor->Kinase_Y Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response PROTAC_X PROTAC-X Degradation Degradation of Kinase Y PROTAC_X->Degradation Degradation->Kinase_Y Inhibits Pathway

Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation of Kinase Y.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of Ethyl 6-chloro-1H-indole-3-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized indole derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a roadmap for the synthesis of diverse compound libraries.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. For drug development professionals, these reactions are indispensable for the rapid generation of novel molecular entities and for the structure-activity relationship (SAR) studies of lead compounds. This compound serves as an excellent substrate for such transformations, with the chlorine atom at the 6-position providing a reactive handle for derivatization of the indole core.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to reaction setup and the exclusion of oxygen, which can deactivate the palladium catalyst. A generalized workflow is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Substrate, Coupling Partner, Base, Catalyst, & Ligand in a dry Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x) A->B C Add degassed solvent via syringe B->C D Heat the reaction mixture to the specified temperature with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and perform aqueous work-up E->F G Dry organic layer and concentrate in vacuo F->G H Purify the crude product by flash column chromatography G->H I Characterize the final product (NMR, MS, etc.) H->I

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indole-3-carboxylates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceutical agents.

Representative Reaction Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100890-98
33-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Toluene1101675-85
42-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O (5:1)851080-90
Detailed Experimental Protocol

Synthesis of Ethyl 6-phenyl-1H-indole-3-carboxylate (Table 1, Entry 1)

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-indole-3-carboxylates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1] This reaction is of great importance in drug discovery for the synthesis of arylamines.[1]

Representative Reaction Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001288-96
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1101885-92
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄THF802470-80
4PiperidinePd(OAc)₂ (3)JohnPhos (6)LiHMDSToluene1001082-90
Detailed Experimental Protocol

Synthesis of Ethyl 6-(morpholin-4-yl)-1H-indole-3-carboxylate (Table 2, Entry 1)

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indole-3-carboxylates

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.[2]

Representative Reaction Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65880-90
2EthynyltrimethylsilanePd(OAc)₂ (2)-Cs₂CO₃DMF801275-85
31-HeptynePdCl₂(dppf) (3)CuI (6)DIPAToluene901082-92
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)PiperidineAcetonitrile701670-80
Detailed Experimental Protocol

Synthesis of Ethyl 6-(phenylethynyl)-1H-indole-3-carboxylate (Table 3, Entry 1)

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at 65 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether (20 mL), and filter through a short pad of silica gel, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the title compound.

Heck Reaction: Synthesis of 6-Alkenyl-1H-indole-3-carboxylates

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] It is a valuable method for the vinylation of aryl halides.

Representative Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile/H₂O (4:1)801875-85
3AcrylonitrilePd₂(dba)₃ (2)P(t-Bu)₃ (4)NaOAcDMA1201665-75
4Methyl vinyl ketonePd(OAc)₂ (5)-Ag₂CO₃Toluene1102060-70
Detailed Experimental Protocol

Synthesis of Ethyl 6-((E)-styryl)-1H-indole-3-carboxylate (Table 4, Entry 1)

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol, 10 mol%), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add degassed N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the desired product.

Signaling Pathways and Drug Development Context

Indole-containing compounds are known to interact with a multitude of biological targets. The functionalization of the indole scaffold through the cross-coupling reactions described above allows for the systematic exploration of chemical space around this privileged core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

G Indole Indole Scaffold GPCRs GPCRs (e.g., 5-HT Receptors) Indole->GPCRs Modulation Kinases Kinases (e.g., VEGFR, EGFR) Indole->Kinases Inhibition Enzymes Enzymes (e.g., IDO, MAO) Indole->Enzymes Inhibition IonChannels Ion Channels Indole->IonChannels Modulation Signaling_GPCR Downstream Signaling GPCRs->Signaling_GPCR Activates Signaling_Kinase Cell Proliferation, Angiogenesis Kinases->Signaling_Kinase Phosphorylates Signaling_Enzyme Metabolite Production Enzymes->Signaling_Enzyme Catalyzes Signaling_Ion Membrane Potential IonChannels->Signaling_Ion Regulates Ion Flow

Figure 2: Simplified representation of indole scaffold interaction with various biological target classes and their downstream effects.

By employing the palladium-catalyzed cross-coupling reactions detailed in these notes, researchers can efficiently generate libraries of novel indole derivatives for screening against various targets, accelerating the drug discovery and development process.

References

Application Notes and Protocols: Ethyl 6-chloro-1H-indole-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 6-chloro-1H-indole-3-carboxylate as a valuable fragment in drug discovery campaigns. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitutions of a chloro group at the 6-position and an ethyl carboxylate at the 3-position offer a unique starting point for the development of potent and selective inhibitors for various therapeutic targets.

Rationale for Use in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for FBDD due to its:

  • Low Molecular Weight: With a molecular weight of 223.66 g/mol , it adheres to the "Rule of Three" often applied in fragment screening.

  • Optimal Lipophilicity: The combination of the indole core, chloro substituent, and ethyl ester provides a balanced lipophilicity suitable for initial screening.

  • Chemical Tractability: The indole ring system and the ethyl ester offer multiple points for chemical modification, allowing for rapid elaboration of initial hits into more potent leads.

  • Prevalence in Bioactive Molecules: The indole nucleus is a common motif in numerous approved drugs and clinical candidates, suggesting a high potential for biological relevance.

Potential Therapeutic Targets and Applications

Derivatives of indole carboxylates have shown activity against a range of biological targets, highlighting the potential of this compound as a starting fragment for inhibitors of:

  • Metallo-β-lactamases (MBLs): Indole-2-carboxylates have been identified as potent, broad-spectrum inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[1][2] The indole scaffold mimics the binding of β-lactam antibiotics to the enzyme's active site.[1][2]

  • NMDA Receptors: Indole-2-carboxylate derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site.[3] Notably, a chloro group at the 6-position of the indole ring has been shown to enhance binding affinity.[3]

  • HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase strand transfer.[4]

  • Oncogenic Signaling Pathways: Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR/NF-κB pathway.[5][6]

Quantitative Data for Related Indole Derivatives

Derivative ClassTargetAssay TypeMeasured ActivityReference
Indole-2-carboxylatesMetallo-β-lactamases (MBLs)Enzyme InhibitionPotent, broad-spectrum inhibition[2]
6-Chloro-indole-2-carboxylatesNMDA Receptor (glycine site)Radioligand BindingKi < 1 µM[3]
Indole-2-carboxylic acidsHIV-1 IntegraseEnzyme InhibitionIC50 = 3.11–15.56 μM[4]
Indole-3-carbinolSTAT5/Akt SignalingCell-basedDownregulation of phospho-Akt and phospho-STAT5[7]

Experimental Protocols

Protocol for Fragment Screening using Thermal Shift Assay (TSA)

This protocol describes a general method for initial screening of this compound against a protein target of interest.

Objective: To identify initial "hits" by detecting fragment-induced changes in protein thermal stability.

Materials:

  • Purified target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Protein Solution: Dilute the target protein in the assay buffer to a final concentration of 2 µM.

  • Prepare Fragment Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 200 µM.

  • Prepare Dye Solution: Dilute the SYPRO Orange dye stock in the assay buffer to a 5x final concentration.

  • Assay Plate Setup:

    • In each well, add 10 µL of the protein solution.

    • Add 10 µL of the fragment solution to the sample wells.

    • Add 10 µL of assay buffer with the corresponding DMSO concentration to the control wells.

    • Add 5 µL of the diluted SYPRO Orange dye to all wells.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • Determine the melting temperature (Tm) for the protein in the presence and absence of the fragment. A significant increase in Tm indicates fragment binding and stabilization of the protein.

Protocol for Hit Validation using Isothermal Titration Calorimetry (ITC)

This protocol provides a method to validate the binding of initial hits and determine their thermodynamic binding profile.

Objective: To confirm a direct interaction between the fragment and the target protein and to quantify the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified target protein

  • This compound

  • ITC instrument

  • ITC cells and syringe

  • Assay buffer (degassed)

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in the degassed assay buffer.

    • Prepare a 200 µM solution of this compound in the same degassed assay buffer. Ensure the DMSO concentration is matched between the protein and fragment solutions and is kept low (<1%).

  • Instrument Setup:

    • Thoroughly clean the ITC cell and syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

  • Loading the ITC:

    • Load the protein solution into the sample cell.

    • Load the fragment solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

  • Control Titration:

    • Perform a control titration by injecting the fragment solution into the assay buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Proliferation, Survival, Angiogenesis mTORC1->Downstream Activation Indole_Derivative Indole-3-carboxylate Derivative Indole_Derivative->Akt Inhibition Indole_Derivative->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling and points of inhibition by indole derivatives.

Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with this compound.

FBDD_Workflow Fragment_Lib Fragment Library (including Ethyl 6-chloro- 1H-indole-3-carboxylate) Screening Fragment Screening (e.g., TSA, SPR, NMR) Fragment_Lib->Screening Hit_ID Hit Identification (Binding Confirmed) Screening->Hit_ID Hit_Val Hit Validation (e.g., ITC, X-ray Crystallography) Hit_ID->Hit_Val SBDD Structure-Based Drug Design (SBDD) Hit_Val->SBDD Hit_to_Lead Hit-to-Lead Optimization SBDD->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical workflow for fragment-based drug discovery.

References

Application Notes and Protocols for the Preparation of Amides from Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amide derivatives from ethyl 6-chloro-1H-indole-3-carboxylate. The methodologies outlined are crucial for the development of novel therapeutic agents, as the indole-3-carboxamide scaffold is a prominent feature in many biologically active compounds.

Introduction

The synthesis of amides is a fundamental transformation in organic and medicinal chemistry. Indole-3-carboxamides, in particular, are a class of compounds that have garnered significant interest due to their wide range of pharmacological activities. This document details two primary synthetic routes for the preparation of 6-chloro-1H-indole-3-carboxamides starting from this compound.

Route A describes the direct amidation of the ethyl ester, a more atom-economical approach. Route B outlines a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

These protocols are designed to be robust and scalable, providing researchers with the necessary information to synthesize a diverse library of amide derivatives for further investigation.

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes for the preparation of amides from this compound.

G cluster_0 Synthetic Routes cluster_A Route A: Direct Amidation cluster_B Route B: Two-Step Synthesis start This compound route_a_label Direct Amidation (e.g., FeCl3 catalysis) start->route_a_label carboxylic_acid 6-chloro-1H-indole-3-carboxylic acid start->carboxylic_acid Hydrolysis (e.g., NaOH, H2O/EtOH) amide 6-chloro-1H-indole-3-carboxamide route_a_label->amide R-NH2 carboxylic_acid->amide Amide Coupling (e.g., EDC, HOBt, R-NH2)

Caption: Overview of synthetic routes to 6-chloro-1H-indole-3-carboxamides.

Experimental Protocols

Route A: Direct Catalytic Amidation of this compound

This protocol details a solvent-free direct amidation of the starting ester using iron(III) chloride as a Lewis acid catalyst.[1] This method is advantageous due to its operational simplicity and reduced solvent waste.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 223.7 mg).

  • Add the desired amine (1.2 mmol).

  • Add anhydrous iron(III) chloride (0.15 mmol, 24.3 mg, 15 mol%).

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1.5–12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Route B: Two-Step Synthesis via Carboxylic Acid Intermediate

This route involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol, 223.7 mg) in a mixture of ethanol (5 mL) and water (2 mL).

  • Add sodium hydroxide (2.0 mmol, 80 mg) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with dichloromethane (2 x 10 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • The precipitated 6-chloro-1H-indole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling of 6-chloro-1H-indole-3-carboxylic acid

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[2]

Materials:

  • 6-chloro-1H-indole-3-carboxylic acid

  • Primary or secondary amine (e.g., aniline, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole-3-carboxylic acid (1.0 equiv.) in dry DCM or DMF.

  • Add EDC·HCl (1.2 equiv.) and HOBt (1.2 equiv.).

  • Add DIPEA (2.5 equiv.) and stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis of various 6-chloro-1H-indole-3-carboxamides using the protocols described above.

Table 1: Direct Amidation (Route A) of this compound

EntryAmineReaction Time (h)Yield (%)Purity (LC-MS)
1Benzylamine485>98%
2Morpholine678>99%
3Aniline1065>97%
4Cyclohexylamine582>98%

Table 2: Two-Step Synthesis (Route B) via Amide Coupling

EntryAmineCoupling Yield (%)Overall Yield (%)Purity (LC-MS)
1Benzylamine9081>99%
2Morpholine8577>98%
3Aniline7568>97%
4Cyclohexylamine8879>99%
Overall yield is calculated based on a 90% yield for the initial hydrolysis step.

Experimental Workflow and Troubleshooting

The following diagrams outline the general experimental workflow and a troubleshooting guide for the synthesis of 6-chloro-1H-indole-3-carboxamides.

G cluster_workflow General Experimental Workflow start Start: Select Synthetic Route reagents Reagent Preparation and Stoichiometry Calculation start->reagents reaction Reaction Setup and Monitoring (TLC/LC-MS) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: Pure Amide Product characterization->end

Caption: General experimental workflow for amide synthesis.

G cluster_troubleshooting Troubleshooting Guide problem Problem: Low or No Product Formation check_reagents Check Reagent Quality - Anhydrous conditions? - Amine purity? problem->check_reagents Possible Cause check_temp Verify Reaction Temperature problem->check_temp Possible Cause check_coupling Inefficient Coupling? (Route B) - Increase coupling agent equivalents - Change solvent (e.g., DMF) problem->check_coupling Possible Cause check_catalyst Catalyst Inactive? (Route A) - Use fresh FeCl3 problem->check_catalyst Possible Cause side_reactions Side Reactions? - Analyze crude mixture by LC-MS problem->side_reactions Possible Cause

References

Application Notes and Protocols: Large-Scale Synthesis of Ethyl 6-chloro-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 6-chloro-1H-indole-3-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis is primarily based on the robust and scalable Fischer indole synthesis. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of key parameters, and visualizations of the synthetic pathway and a relevant biological signaling pathway using the Graphviz DOT language.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant pharmacological activities. This compound, in particular, serves as a vital scaffold for the synthesis of a variety of biologically active molecules, including inhibitors of p38 MAP kinase, which are implicated in inflammatory diseases and cancer. The presence of the chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This document outlines a reliable and scalable method for the preparation of this important building block.

Data Presentation

Table 1: Summary of Key Reaction Parameters for the Synthesis of 4-chlorophenylhydrazine hydrochloride
ParameterValue/RangeNotes
Starting Material4-chloroanilineCommercially available
ReagentsSodium nitrite, Hydrochloric acid, Sodium sulfite---
Reaction Temperature0-5 °C (diazotization), 60-70 °C (reduction)Tight temperature control is crucial for the diazotization step.
pH< 2 (diazotization)Maintained with hydrochloric acid.
Yield85-95%---
Purity>98%Can be improved by recrystallization.
Table 2: Summary of Key Reaction Parameters for the Fischer Indole Synthesis of this compound
ParameterValue/RangeNotes
Starting Materials4-chlorophenylhydrazine hydrochloride, Ethyl pyruvate---
CatalystSulfuric acid, Polyphosphoric acid (PPA), or Zinc chlorideChoice of catalyst can affect yield and purity.
Reaction Temperature80-100 °CTemperature is a critical parameter for reaction rate and impurity profile.
Reaction Time2-6 hoursMonitored by TLC or HPLC.
Yield70-85%Dependent on catalyst and reaction conditions.
Purity>95%Purification by recrystallization.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-chlorophenylhydrazine hydrochloride

Materials:

  • 4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Water

  • Ice

Equipment:

  • Large glass-lined reactor with overhead stirring, temperature control, and addition funnels.

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Diazotization:

    • Charge the reactor with a solution of 4-chloroaniline in concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C using a cooling jacket.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Reduction:

    • In a separate vessel, prepare a solution of sodium sulfite in water.

    • Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature between 60-70 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at the same temperature.

  • Isolation:

    • Cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the 4-chlorophenylhydrazine hydrochloride.

    • Filter the solid product using a Nutsche filter and wash with cold water.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Large-Scale Fischer Indole Synthesis of this compound

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Large glass-lined reactor with overhead stirring, temperature control, reflux condenser, and addition funnel.

  • Filtration unit

  • Drying oven

Procedure:

  • Hydrazone Formation (optional, can be done in-situ):

    • Dissolve 4-chlorophenylhydrazine hydrochloride in ethanol in the reactor.

    • Slowly add ethyl pyruvate to the solution and stir at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization:

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or pre-heated PPA) to the reaction mixture. An exothermic reaction is expected, so control the addition rate to maintain the desired temperature.

    • Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of ice and water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

    • The crude product will precipitate out. Filter the solid and wash thoroughly with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Mandatory Visualization

Synthetic Pathway

G cluster_0 Synthesis of 4-chlorophenylhydrazine HCl cluster_1 Fischer Indole Synthesis 4-chloroaniline 4-chloroaniline diazonium_salt 4-chlorobenzene- diazonium chloride 4-chloroaniline->diazonium_salt NaNO2, HCl 0-5 °C 4-CPH_HCl 4-chlorophenylhydrazine hydrochloride diazonium_salt->4-CPH_HCl Na2SO3, 60-70 °C hydrazone Hydrazone intermediate 4-CPH_HCl->hydrazone ethyl_pyruvate Ethyl pyruvate ethyl_pyruvate->hydrazone final_product Ethyl 6-chloro-1H-indole- 3-carboxylate hydrazone->final_product H2SO4 or PPA 80-100 °C G start Starting Materials (4-chloroaniline, ethyl pyruvate) diazotization Diazotization of 4-chloroaniline start->diazotization reduction Reduction to 4-chlorophenylhydrazine HCl diazotization->reduction fischer_synthesis Fischer Indole Synthesis with Ethyl Pyruvate reduction->fischer_synthesis workup Reaction Work-up & Neutralization fischer_synthesis->workup isolation Isolation by Filtration workup->isolation purification Purification by Recrystallization isolation->purification final_product Final Product: Ethyl 6-chloro-1H-indole- 3-carboxylate purification->final_product G extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) downstream_kinases->transcription_factors activates gene_expression Gene Expression (e.g., TNF-α, IL-6) transcription_factors->gene_expression regulates inhibitor Ethyl 6-chloro-1H-indole- 3-carboxylate Derivative inhibitor->p38_mapk inhibits

Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of Ethyl 6-chloro-1H-indole-3-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Conversion to the N-alkylated Product

Question: My reaction shows a low yield or no formation of the desired N-alkylated product. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in the N-alkylation of an electron-deficient indole like this compound can stem from several factors. The electron-withdrawing effects of the chloro and ethyl carboxylate groups decrease the nucleophilicity of the indole nitrogen, making the reaction more challenging.[1][2] Here are potential causes and troubleshooting steps:

  • Incomplete Deprotonation: The acidity of the N-H bond is increased by the electron-withdrawing groups, but efficient deprotonation is still crucial.[1]

    • Solution: Consider using a stronger base or increasing the equivalents of your current base. Sodium hydride (NaH) is a common choice, but other strong bases like potassium hydride (KH) or lithium diisopropylamide (LDA) could be more effective. Ensure your reagents and solvent are strictly anhydrous, as any moisture will consume the base.[1]

  • Insufficient Reaction Temperature: The activation energy for the alkylation of a deactivated indole may not be reached at room temperature.

    • Solution: Gradually increase the reaction temperature. For some indole alkylations, elevating the temperature to 80°C or higher has been shown to significantly improve yields.[2][3] Monitor the reaction closely by TLC or LC-MS to avoid potential degradation at higher temperatures.

  • Poor Reagent Purity: The purity of your starting material, alkylating agent, and solvent is critical.

    • Solution: Use freshly purified reagents and anhydrous solvents. Water or other protic impurities can quench the indolate anion and the base, halting the reaction.[1]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role.

    • Solution: If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide. The addition of a catalytic amount of potassium iodide (KI) can also facilitate the reaction with less reactive alkyl halides.[4]

Issue 2: Formation of the C3-Alkylated Side Product

Question: I am observing a significant amount of the C3-alkylated isomer in my reaction mixture. How can I enhance the N-selectivity?

Answer: While the C3 position of this compound is substituted, which generally reduces the likelihood of C3-alkylation, it can still compete with N-alkylation, especially under certain conditions.[1] Here are strategies to favor N-alkylation:

  • Optimize the Base and Solvent System: The choice of base and solvent has a profound impact on regioselectivity.

    • Solution: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) typically favors the formation of the N-alkylated product.[1][5] The formation of the sodium indolate salt in these solvents enhances the nucleophilicity of the nitrogen.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]

  • Catalytic Methods: Modern catalytic approaches can offer excellent control over regioselectivity.

    • Solution: Consider exploring transition metal-catalyzed N-alkylation methods. For instance, copper-hydride catalyzed alkylations can be tuned with specific ligands to selectively produce the N-alkylated product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the classical conditions for the N-alkylation of an electron-deficient indole like this compound?

A1: Classical conditions typically involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. A common and effective system is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][3] Due to the deactivating nature of the substituents on your indole, you may need to use slightly more forcing conditions, such as a higher temperature or a slight excess of the base and alkylating agent.[2]

Q2: How does the choice of solvent affect the N-alkylation reaction?

A2: The solvent plays a critical role in solubility, reaction rate, and selectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally excellent choices for reactions involving strong bases like NaH as they effectively dissolve the resulting indolate salt, enhancing its nucleophilicity.[2]

  • Ethereal Solvents (e.g., THF, Dioxane): These are also commonly used but may sometimes lead to lower N/C selectivity if the indolate salt is not fully soluble.[2]

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These are often employed in transition metal-catalyzed reactions or when using milder bases like potassium carbonate.[2]

Q3: What are some alternative, milder bases I can use if my substrate is sensitive to strong bases?

A3: If your substrate or other functional groups are incompatible with strong bases like NaH, several milder alternatives can be considered:

  • Carbonate Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile are often effective, though they may require heating.[5]

  • Hydroxide Bases with Phase-Transfer Catalysis: Using potassium hydroxide (KOH) in a biphasic system with a phase-transfer catalyst can be a mild and efficient method.

  • Organic Bases: In some catalytic systems, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be employed.[6]

Q4: Can I use alcohols as alkylating agents directly?

A4: Yes, through a "borrowing hydrogen" methodology. This is a transition-metal-catalyzed approach that allows alcohols to be used as alkylating agents, with water being the only byproduct. This method is often performed under neutral or base-free conditions and can be a greener alternative to using alkyl halides.[5]

Data Presentation

Table 1: Influence of Base and Solvent on Indole N-Alkylation

Entry Base (Equivalents) Solvent Temperature (°C) Time N/C3 Ratio Yield (%) of N-alkylated product Reference
1 NaH (4) THF Room Temp - Poor - [7]
2 NaH (4) DMF Room Temp - Improved - [7]
3 NaH (4) THF/DMF (1:1) Room Temp - 1:1 - [7]

| 4 | NaH (4) | DMF | 80 | < 15 min | >99:1 | 91 |[7] |

Table 2: Comparison of Milder Bases for N-Alkylation

Entry Base Solvent Temperature (°C) Alkylating Agent Yield (%) Reference
1 K₂CO₃ DMF 80-100 Alkyl Halide Varies [5]
2 Cs₂CO₃ Acetonitrile Reflux Alkyl Halide Varies [5]

| 3 | KOH (with PTC) | Toluene/Water | 60-80 | Alkyl Halide | Good |[8] |

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol provides a general procedure that can be adapted and optimized for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.1 - 1.5 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add the sodium hydride to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required for the specific substrate and alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low or No Product Yield check_reagents 1. Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_base 2. Assess Base Strength & Stoichiometry check_reagents->check_base Pure & Dry action_reagents Action: Use purified reagents and anhydrous solvents check_reagents->action_reagents Impure/Wet? optimize_conditions 3. Optimize Reaction Conditions check_base->optimize_conditions Sufficient Base action_base Action: Increase base equivalents or use a stronger base (e.g., KH, LDA) check_base->action_base Incomplete Deprotonation? monitor_reaction 4. Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction Reaction Proceeding action_conditions Action: Increase temperature and/or reaction time optimize_conditions->action_conditions No Reaction? end Resolved: Improved Yield monitor_reaction->end action_reagents->check_base action_base->optimize_conditions action_conditions->monitor_reaction

Caption: Troubleshooting workflow for low reaction yield.

ConditionSelection start Start: Select N-Alkylation Conditions functional_groups Are there base-sensitive functional groups? start->functional_groups strong_base Use Strong Base: NaH or KH in DMF/THF functional_groups->strong_base No mild_base Use Milder Conditions: K₂CO₃/DMF or Cs₂CO₃/ACN or Phase-Transfer Catalysis functional_groups->mild_base Yes alkylating_agent What is the alkylating agent? strong_base->alkylating_agent mild_base->alkylating_agent alkyl_halide Alkyl Halide: Consider adding catalytic KI for chlorides/bromides alkylating_agent->alkyl_halide Halide alcohol Alcohol: Use 'Borrowing Hydrogen' Methodology alkylating_agent->alcohol Alcohol temp_consideration Optimize Temperature: Start at RT, increase if needed. Monitor for degradation. alkyl_halide->temp_consideration alcohol->temp_consideration

Caption: Decision tree for selecting N-alkylation conditions.

References

Technical Support Center: Purification of Ethyl 6-chloro-1H-indole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 6-chloro-1H-indole-3-carboxylate using normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A common starting point for the purification of indole derivatives like this compound is using silica gel (230-400 mesh) as the stationary phase.[1] A typical mobile phase is a gradient of ethyl acetate in hexanes.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a small percentage of a more polar solvent, such as methanol, to your ethyl acetate/hexanes mobile phase.[2] However, be cautious as methanol can sometimes cause compounds to elute very quickly.

Q3: I'm observing significant peak tailing for my compound during column chromatography. What could be the cause and how can I fix it?

Peak tailing with indole derivatives on silica gel is often due to the interaction between the basic indole nitrogen and the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase.[1][3] This will help to neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: How can I visualize the colorless this compound on a TLC plate?

Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent TLC plate.[2] Alternatively, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[2] A p-anisaldehyde stain or a potassium permanganate (KMnO4) stain can also be used as general-purpose visualizing agents.[2]

Q5: My purified compound appears to be degrading on the column. How can I prevent this?

The acidic nature of silica gel can sometimes cause the degradation of sensitive indole derivatives.[1] To check for this, you can spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared. If degradation is an issue, you can either deactivate the silica gel by pre-treating it with a mobile phase containing triethylamine or consider using a less acidic stationary phase like alumina.[1][3]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC to achieve a target Rf value of 0.2-0.3 for the desired compound.- Ensure the amount of crude material loaded is appropriate for the column size.
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Does Not Elute - Mobile phase is not polar enough.- Compound may have decomposed on the column.[4]- Gradually increase the polarity of the mobile phase. Consider adding a small amount of methanol.- Test for compound stability on silica gel using a 2D TLC experiment.[4]
Tailing of the Compound Spot/Peak - Interaction of the basic indole nitrogen with acidic silica gel.[1]- Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1]
Low Recovery of Purified Compound - Irreversible adsorption to the stationary phase.- The compound is eluting in very dilute fractions.[1]- Use a mobile phase modifier like triethylamine.- Collect smaller fractions and carefully monitor them by TLC. Concentrate fractions that show even a faint spot of the product.[4]
Cracks or Channels in the Silica Bed - Improper column packing.- Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel coated with F254 indicator)

  • Collection tubes/flasks

  • Rotary evaporator

2. Mobile Phase Selection:

  • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

  • If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Continuously drain the solvent until it is just above the top layer of sand, ensuring the silica bed never runs dry.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to a free-flowing powder, and then carefully adding this powder to the top of the packed column.[1][5]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification tlc_analysis Analyze Fractions by TLC start->tlc_analysis good_separation Good Separation? tlc_analysis->good_separation poor_separation Poor Separation good_separation->poor_separation No check_tailing Tailing Observed? good_separation->check_tailing Yes adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase adjust_mobile_phase->tlc_analysis add_tea Add Triethylamine to Mobile Phase check_tailing->add_tea Yes no_tailing No Tailing check_tailing->no_tailing No add_tea->tlc_analysis check_recovery Low Recovery? no_tailing->check_recovery low_recovery Low Recovery check_recovery->low_recovery Yes combine_fractions Combine Pure Fractions & Evaporate check_recovery->combine_fractions No check_degradation Check for Degradation on Silica low_recovery->check_degradation check_degradation->tlc_analysis

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Enhancing Suzuki Coupling Yields for Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of Ethyl 6-chloro-1H-indole-3-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific reaction.

Troubleshooting Guide

This section addresses common issues that can lead to low yields or reaction failure when performing Suzuki coupling with this compound.

Problem: Low to No Product Yield

Low or non-existent yield is a frequent challenge. The underlying cause often relates to the catalyst system, reaction conditions, or reagent quality. Given that chloro-indoles can be challenging substrates due to the lower reactivity of the C-Cl bond, careful optimization is crucial.[1][2]

Possible CauseRecommended Solution
Inactive Catalyst System The choice of palladium catalyst and ligand is critical. For electron-rich indoles, bulky and electron-donating ligands are often more effective.[1][3] Consider screening a variety of palladium sources and phosphine ligands. Pre-catalysts can also offer cleaner formation of the active catalytic species.[4]
Inappropriate Base or Solvent The base and solvent system plays a pivotal role in the catalytic cycle.[4] Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] The choice of solvent can also significantly impact the reaction; common solvents for Suzuki reactions include DME, toluene, THF, and dioxane, often with an aqueous component.[3][4]
Poor Quality of Boronic Acid/Ester Boronic acids can degrade over time, leading to lower yields.[4][5] Use fresh or properly stored boronic acids/esters. Consider using boronic acid pinacol esters, which can be more stable.[6]
Low Reaction Temperature Insufficient temperature may lead to a sluggish reaction, especially with a less reactive chloride starting material. Consider increasing the temperature to 100-120 °C, particularly with high-boiling point solvents like dioxane or DMF.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7]
Catalyst Poisoning Impurities in starting materials or solvents can poison the palladium catalyst.[4] Ensure all reagents and solvents are of high purity and appropriately dried/degassed. The indole nitrogen itself can sometimes coordinate to the palladium center, inhibiting catalysis.[8]

Problem: Significant Formation of Byproducts

The presence of side products, such as homocoupling of the boronic acid or dehalogenation of the indole, can significantly reduce the yield of the desired product.

Possible CauseRecommended Solution
Homocoupling of Boronic Acid This common side reaction is often promoted by the presence of oxygen.[3] Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3][7]
Dehalogenation of Starting Material The chloro-indole can be reduced to the corresponding indole, particularly at higher temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different ligand systems.
Protodeboronation of Boronic Acid The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[6] If this is suspected, consider switching from a boronic acid to a more stable boronic acid pinacol ester or a trifluoroborate salt.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: The optimal combination is substrate-dependent. However, for challenging substrates like heteroaryl chlorides, highly active catalyst systems are often required.[2] A good starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a stable catalyst such as Pd(dppf)Cl₂ in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos.[3][4] Buchwald's palladium precatalysts are also highly effective for these types of couplings.[2]

Q2: What is the best base and solvent system to start with?

A2: A common and effective starting point is a carbonate base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or DME/water (typically in a 4:1 to 10:1 ratio).[3][4] The presence of water can be crucial for the activity of some bases.[3] If these conditions fail, stronger bases like K₃PO₄ can be screened.[3][4]

Q3: How can I minimize the homocoupling of my boronic acid?

A3: Thoroughly degassing the reaction mixture is the most critical step to prevent homocoupling.[3] This involves removing dissolved oxygen, which can promote this side reaction. Use an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[3][7] Adding the aryl halide in a slight excess can also sometimes help to favor the cross-coupling pathway.[7]

Q4: My reaction is very slow. What can I do to speed it up?

A4: Increasing the reaction temperature is a common strategy to increase the reaction rate.[3] If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[7] Additionally, ensure your catalyst system is active enough for the C-Cl bond activation.

Q5: Does the free N-H on the indole ring interfere with the reaction?

A5: The free N-H group on the indole can potentially interfere with the catalytic cycle.[8] While many Suzuki protocols are successful with unprotected indoles, in cases of persistent low yield, N-protection of the indole (e.g., with a Boc or SEM group) might be necessary to prevent side reactions. This adds extra steps to the synthesis but can sometimes resolve complex issues.[8]

Experimental Protocols

Screening Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for screening conditions for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation : In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a ligand (e.g., XPhos, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.[3]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purification : The crude product is purified by column chromatography.

Table of Recommended Screening Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)
Ligand -SPhos (4 mol%)--
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (2 equiv.)Na₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C110 °C80 °C90 °C

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Indole, Boronic Acid, Base C Purge with Inert Gas A->C B Add Degassed Solvent D Add Pd Catalyst/Ligand B->D C->B E Heat to Desired Temperature D->E F Monitor by TLC/LC-MS E->F G Cool and Quench Reaction F->G H Aqueous Workup/Extraction G->H I Column Chromatography H->I J J I->J Pure Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction A Check Reagent Quality (Boronic Acid, Solvents) Start->A B Screen Catalyst & Ligand (e.g., Buchwald ligands) Start->B C Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Start->C D Screen Solvents (Dioxane, Toluene, DME) Start->D E Increase Temperature / Use Microwave Start->E I Optimized Conditions A->I B->I C->I D->I F Check for Byproducts (Homocoupling, Dehalogenation) E->F G Improve Degassing Technique F->G Homocoupling H Consider N-Protection of Indole F->H Other Issues G->I H->I

Caption: A logical troubleshooting tree for improving Suzuki coupling reaction yields.

References

Technical Support Center: Monitoring Ethyl 6-chloro-1H-indole-3-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 6-chloro-1H-indole-3-carboxylate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TLC plate shows the starting material spot is gone, but I don't see a new spot for my product. What could be the issue?

A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:

  • Product Polarity: Your product, this compound, might be significantly less polar than your starting materials (e.g., 4-chlorophenylhydrazine) and could have a very high Rf value, running with or near the solvent front.

    • Solution: Use a less polar solvent system. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 10-15% ethyl acetate in hexanes.

  • Product Streaking/Broad Spotting: The product may be streaking and appearing as a faint, elongated smear that is difficult to distinguish.

    • Solution: This can be caused by overloading the TLC plate. Try spotting a more dilute solution of your reaction mixture. Acidic or basic impurities can also cause streaking; adding a small amount of acetic acid or triethylamine to the developing solvent can sometimes resolve this.

  • Lack of UV Activity: While indole derivatives are typically UV active, your product's concentration might be too low to be visible under a standard UV lamp.

    • Solution: Use a chemical stain for visualization. A p-anisaldehyde stain followed by gentle heating is often effective for indole derivatives, typically producing a colored spot. A potassium permanganate (KMnO₄) stain can also be used, which reacts with many organic compounds.

  • Reaction Failure: It is possible the reaction did not proceed as expected, and the product was not formed.

    • Solution: Re-evaluate your reaction conditions (temperature, catalyst, reagents) and consider running a control reaction.

Q2: I see multiple spots on my TLC plate. How do I identify my product and the impurities?

A2: Differentiating between the product, starting materials, and byproducts is crucial for reaction monitoring.

  • Co-spotting: The most reliable method is to use co-spotting. On your TLC plate, apply a spot of your starting material, a spot of the reaction mixture, and a spot where you apply both the starting material and the reaction mixture on top of each other.

    • Interpretation: If a spot in the reaction mixture corresponds to the starting material, it will merge with the starting material spot in the co-spotted lane. Any new spots are potential products or byproducts.

  • Reference Standard: If you have a pure sample of this compound, spotting it alongside your reaction mixture will definitively identify the product spot.

  • Understanding the Reaction: In a Fischer indole synthesis, common impurities include unreacted 4-chlorophenylhydrazine, the intermediate hydrazone, and potentially side-products from undesired cyclization or decomposition. The starting hydrazine is typically more polar and will have a lower Rf than the final indole product.

Q3: The spots on my TLC plate are streaking. What can I do to get well-defined spots?

A3: Streaking on a TLC plate can obscure results and make it difficult to determine the number of components and their Rf values.

  • Sample Concentration: The most common cause of streaking is applying a too-concentrated sample.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Solvent System: An inappropriate solvent system can lead to poor separation and streaking.

    • Solution: If your compound is acidic or basic, adding a small amount of a modifier to the eluent can help. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.

  • Stationary Phase Interaction: Some compounds may interact strongly with the silica gel, causing them to streak.

    • Solution: Trying a different type of TLC plate, such as alumina, may resolve the issue.

Q4: How do I choose the right solvent system for monitoring my reaction?

A4: The goal is to find a solvent system that provides good separation between your starting materials, product, and any significant byproducts. An ideal Rf value for your product is typically between 0.3 and 0.5.

  • Start with a Standard Mixture: A good starting point for many organic reactions is a mixture of ethyl acetate and hexanes. Begin with a 1:4 or 1:3 mixture of ethyl acetate to hexanes.

  • Adjusting Polarity:

    • If all spots remain at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).

    • If all spots are near the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.

  • Systematic Approach: It is often efficient to test a range of solvent systems on a single TLC plate to quickly identify the optimal conditions.

Data Presentation: Typical Rf Values

The following table provides approximate Rf values for this compound and related compounds in common TLC solvent systems. Note that these values can vary depending on the specific TLC plates, chamber saturation, and temperature.

CompoundSolvent System (Ethyl Acetate:Hexanes)Approximate Rf ValueVisualization
4-Chlorophenylhydrazine1:30.1 - 0.2UV (254 nm), p-Anisaldehyde stain (Yellow/Brown)
Ethyl Pyruvate1:30.3 - 0.4p-Anisaldehyde stain (Yellow/Orange)
Diethyl Ketomalonate1:30.2 - 0.3p-Anisaldehyde stain (Yellow/Orange)
This compound 1:3 0.4 - 0.5 UV (254 nm), p-Anisaldehyde stain (Purple/Blue)
Hydrazone Intermediate1:30.3 - 0.4UV (254 nm), p-Anisaldehyde stain (Orange/Red)

Experimental Protocols

Detailed Methodology for TLC Monitoring of this compound Synthesis (via Fischer Indole Synthesis)

This protocol outlines the steps for monitoring the progress of the Fischer indole synthesis of this compound from 4-chlorophenylhydrazine and an ethyl ketoester (e.g., ethyl pyruvate).

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Reaction mixture

  • Solution of 4-chlorophenylhydrazine in a suitable solvent (e.g., ethanol)

  • Developing solvent (e.g., 25% Ethyl Acetate in Hexanes)

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line for:

      • Starting Material (SM): 4-chlorophenylhydrazine

      • Co-spot (C): Starting material and reaction mixture

      • Reaction Mixture (RM)

  • Spot the TLC Plate:

    • Using a capillary tube, apply a small spot of the 4-chlorophenylhydrazine solution to the "SM" mark.

    • On the "C" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.

    • On the "RM" mark, apply a small spot of your reaction mixture.

    • Ensure the spots are small and concentrated. Allow the solvent to fully evaporate from the spots.

  • Develop the TLC Plate:

    • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors and cover it.

    • Once the chamber is saturated, carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the TLC Plate:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If spots are not clearly visible or for confirmation, use a chemical stain.

      • p-Anisaldehyde Stain: Dip the plate into the stain solution, then gently heat with a heat gun until colored spots appear. Indoles typically give a distinct color.

      • Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution. Compounds that can be oxidized will appear as yellow or brown spots against a purple background.

  • Analyze the Results:

    • Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

    • The product, this compound, is expected to have a higher Rf value than the more polar 4-chlorophenylhydrazine.

    • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

Mandatory Visualization

Troubleshooting Workflow for TLC Monitoring

TLC_Troubleshooting start Start TLC Monitoring check_spots Are spots well-defined and on the plate? start->check_spots no_spots No spots visible check_spots->no_spots No streaking Spots are streaking check_spots->streaking No spots_on_baseline Spots on baseline check_spots->spots_on_baseline No spots_at_front Spots at solvent front check_spots->spots_at_front No analyze_reaction Analyze Reaction Progress check_spots->analyze_reaction Yes use_stain Use a chemical stain (e.g., p-anisaldehyde) no_spots->use_stain dilute_sample Dilute sample or add modifier to eluent streaking->dilute_sample increase_polarity Increase solvent polarity spots_on_baseline->increase_polarity decrease_polarity Decrease solvent polarity spots_at_front->decrease_polarity sm_present Starting material present? analyze_reaction->sm_present use_stain->analyze_reaction dilute_sample->analyze_reaction increase_polarity->analyze_reaction decrease_polarity->analyze_reaction product_spot New product spot visible? sm_present->product_spot No reaction_incomplete Reaction incomplete, continue monitoring sm_present->reaction_incomplete Yes reaction_complete Reaction complete, proceed to workup product_spot->reaction_complete Yes troubleshoot_reaction Troubleshoot reaction conditions product_spot->troubleshoot_reaction No reaction_incomplete->start

Caption: Troubleshooting workflow for common issues in TLC monitoring.

Technical Support Center: Preventing Decarboxylation of Indole-3-Carboxylic Acids Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted decarboxylation of indole-3-carboxylic acids during experiments conducted under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my indole-3-carboxylic acid decarboxylating under basic conditions?

A1: Indole-3-carboxylic acid is susceptible to decarboxylation (loss of CO₂) under basic conditions, particularly at elevated temperatures. The electron-rich nature of the indole ring can stabilize the intermediate formed upon removal of the carboxyl group, thus facilitating this unwanted side reaction. The strength of the base, reaction temperature, and solvent can all influence the rate of decarboxylation.

Q2: What is the general mechanism of base-mediated decarboxylation of indole-3-carboxylic acid?

A2: Under basic conditions, the carboxylic acid is first deprotonated to form the corresponding carboxylate anion. The lone pair of electrons on the indole nitrogen can push electron density into the ring, facilitating the cleavage of the C-C bond between the indole ring and the carboxylate group. This results in the formation of an indole anion and carbon dioxide. The indole anion is then protonated by the solvent or upon workup to yield the decarboxylated indole.

Q3: Which bases are known to promote the decarboxylation of indole-3-carboxylic acids?

A3: Strong bases and even some weaker bases at elevated temperatures can promote decarboxylation. For instance, potassium carbonate (K₂CO₃) has been shown to catalyze the decarboxylation of indole-3-carboxylic acids.[1][2] The use of strong bases like sodium hydroxide or lithium diisopropylamide (LDA) at elevated temperatures should be approached with caution if the carboxylic acid functionality is to be preserved.

Q4: How can I prevent or minimize this decarboxylation?

A4: There are two primary strategies to prevent the decarboxylation of indole-3-carboxylic acids under basic conditions:

  • Modification of Reaction Conditions: Employing milder bases, lower reaction temperatures, and shorter reaction times can significantly reduce the extent of decarboxylation.

  • Protection of the Carboxylic Acid or Indole Nitrogen: Converting the carboxylic acid to an ester or protecting the indole nitrogen with a suitable protecting group can effectively prevent decarboxylation.

Q5: What are the best protecting groups to prevent decarboxylation?

A5:

  • For the Carboxylic Acid: Esterification is a common and effective strategy. Methyl or ethyl esters are readily prepared and can be hydrolyzed under acidic or basic conditions. However, if subsequent steps require strong basic conditions, a more robust ester or an alternative protecting group may be necessary.

  • For the Indole Nitrogen: Protecting the indole nitrogen with an electron-withdrawing group, such as a Boc (tert-butyloxycarbonyl) group, can reduce the electron-donating ability of the nitrogen into the ring system, thereby disfavoring the decarboxylation mechanism.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and resolve issues with the decarboxylation of indole-3-carboxylic acids.

Problem: Significant decarboxylation of my indole-3-carboxylic acid is observed during a reaction under basic conditions.

Troubleshooting_Decarboxylation start Decarboxylation Observed q1 Can the reaction temperature be lowered? start->q1 a1_yes Lower Temperature q1->a1_yes Yes q2 Can a milder base be used? q1->q2 No end_solved Problem Resolved a1_yes->end_solved a2_yes Use Milder Base (e.g., NaHCO₃, Et₃N) q2->a2_yes Yes q3 Is protection of the indole or carboxylic acid feasible? q2->q3 No a2_yes->end_solved a3_yes_n Protect Indole Nitrogen (e.g., N-Boc) q3->a3_yes_n Yes a3_yes_c Protect Carboxylic Acid (e.g., Esterification) q3->a3_yes_c Yes end_unsolved Consider Alternative Synthetic Route q3->end_unsolved No a3_yes_n->end_solved a3_yes_c->end_solved

Caption: Troubleshooting workflow for decarboxylation.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: High temperatures significantly accelerate decarboxylation. If your protocol allows, reduce the reaction temperature.

    • Base Strength: Strong bases promote decarboxylation. Consider if a milder base (e.g., triethylamine, sodium bicarbonate) can be used without compromising the desired reaction.

    • Reaction Time: Prolonged reaction times increase the likelihood of decarboxylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Implement Protective Group Strategies:

    • Esterification of the Carboxylic Acid: If the carboxylic acid itself is not required for the reaction, converting it to a methyl or ethyl ester can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a separate step under controlled conditions.

    • N-Protection of the Indole: If the indole nitrogen is not involved in the desired transformation, protecting it with a Boc group can stabilize the molecule and prevent decarboxylation.

Quantitative Data Summary

The following table summarizes the effect of different conditions on the decarboxylation of various indole-3-carboxylic acids, with yields of the corresponding decarboxylated indoles.

EntryIndole-3-carboxylic Acid DerivativeBaseSolventTemp (°C)Time (h)Yield of Decarboxylated Product (%)
11H-Indole-3-carboxylic acidK₂CO₃DMF1201295
25-Methoxy-1H-indole-3-carboxylic acidK₂CO₃DMF1201292
35-Bromo-1H-indole-3-carboxylic acidK₂CO₃DMF1201290
41-Methyl-1H-indole-3-carboxylic acidK₂CO₃DMF1201293
51H-Indole-3-carboxylic acid-MeCN1201285
65-Methoxy-1H-indole-3-carboxylic acid-MeCN1201282

Data adapted from a study on metal-free decarboxylation.[1][2]

Experimental Protocols

Protocol 1: N-Boc Protection of Indole-3-carboxylic Acid

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent decarboxylation in subsequent basic reactions.

Materials:

  • Indole-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxylic acid (1.0 equiv.) in anhydrous THF.

  • Add triethylamine or DIPEA (2.0 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Boc_Protection_Workflow start Start dissolve Dissolve Indole-3-carboxylic acid in THF start->dissolve add_reagents Add Et3N/DIPEA and DMAP dissolve->add_reagents add_boc Add Boc₂O add_reagents->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end N-Boc Protected Product purify->end

Caption: Workflow for N-Boc protection.

Protocol 2: Methyl Esterification of Indole-3-carboxylic Acid

This protocol describes the conversion of indole-3-carboxylic acid to its methyl ester to protect the carboxylic acid functionality.

Materials:

  • Indole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure (using H₂SO₄ catalyst):

  • Suspend indole-3-carboxylic acid (1.0 equiv.) in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[3]

Esterification_Workflow start Start suspend Suspend Indole-3-carboxylic acid in Methanol start->suspend add_catalyst Add H₂SO₄ (catalytic) suspend->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Neutralization and Extraction monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify end Methyl Indole-3-carboxylate purify->end

References

Technical Support Center: Regioselective Functionalization of 6-Chloroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 6-chloroindoles. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for navigating the common challenges encountered during the synthesis of substituted 6-chloroindole derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of the 6-chloroindole benzene ring (C4, C5, C7) so challenging?

The primary challenge lies in the inherent electronic properties of the indole scaffold. The pyrrole moiety (containing the nitrogen atom) is electron-rich, making the C3 and C2 positions the most nucleophilic and kinetically favored sites for electrophilic substitution and many metal-catalyzed C-H functionalization reactions.[1][2] Consequently, achieving selectivity on the less reactive benzenoid core requires overcoming this intrinsic reactivity preference. The presence of the electron-withdrawing chloro-group at C6 further deactivates the benzene ring, adding to the difficulty.

Q2: What is the primary strategy to achieve regioselectivity on the C4-C7 positions?

The most prevalent and effective strategy is the use of a directing group (DG) installed on the indole nitrogen (N1 position).[3][4] The DG coordinates to a transition metal catalyst (commonly Palladium or Rhodium) and positions it in close proximity to a specific C-H bond on the benzene ring, typically at C7 or C2.[5][6] This chelation-assisted approach overrides the natural reactivity of the indole core, enabling selective C-H activation and functionalization at otherwise inaccessible positions.

Q3: How does the 6-chloro substituent influence the functionalization?

The chlorine atom at the C6 position is an electron-withdrawing group, which has two main effects:

  • Electronic Deactivation: It reduces the electron density of the benzene ring, making C-H activation generally more difficult compared to an unsubstituted indole.

  • Potential for Side Reactions: Under certain reductive or harsh reaction conditions, particularly in cross-coupling reactions, dehalogenation can occur, leading to the formation of an indole byproduct lacking the chlorine atom. Careful selection of catalysts and conditions is necessary to minimize this.

Q4: Can I functionalize the C2 or C3 position of 6-chloroindole without a directing group?

Yes, functionalization at C3 is the most common outcome for electrophilic aromatic substitution reactions due to the high electron density at this position.[2][7] Functionalization at C2 can often be achieved if the C3 position is already substituted or by using specific catalytic systems that favor C2 activation.[5][8] However, controlling selectivity between C2 and C3 can still be a challenge and is highly dependent on the specific reagents and reaction conditions.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in C-H Arylation/Alkenylation

Q: I am attempting a C7-arylation on my N-protected 6-chloroindole, but I'm getting a mixture of isomers (e.g., C2, C5, C7) or only C2/C3 functionalization.

A: This is a classic selectivity problem. Here are the potential causes and solutions:

  • Ineffective Directing Group (DG): The chosen DG may not be providing strong enough chelation to the metal center to overcome the intrinsic reactivity of the C2/C3 positions.

    • Solution: Switch to a more effective directing group. For C7 functionalization, N-pivaloyl, N-P(O)tBu₂, and N-PR₂ (R = tBu, cHex) groups have shown high efficacy in Rhodium and Palladium-catalyzed reactions.[3][9][10]

  • Incorrect Metal/Ligand System: The catalyst system may not be optimal for the desired transformation.

    • Solution: For C7 arylation, Rhodium catalysts like [Rh(PPh₃)₃Cl] or [Cp*RhCl₂]₂ are often more effective than Palladium catalysts.[9][11] The choice of ligand is also critical; ensure it is compatible with the chosen metal and directing group.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly influence the reaction pathway and selectivity.

    • Solution: Perform a systematic optimization of reaction conditions. Lowering the temperature can sometimes favor the thermodynamically more stable, directed product over kinetically favored side-products.[9] Screen different bases (e.g., LiOtBu, Cs₂CO₃, K₂CO₃) and solvents (e.g., m-xylene, toluene, DCE).

Issue 2: Low Yield or Stalled Reaction

Q: My C-H functionalization reaction on 6-chloroindole is showing very low conversion to the desired product, even with the correct directing group.

A: Low yields can stem from multiple factors, from reagent quality to catalyst deactivation.

  • Poor Quality Reagents: Impurities in starting materials, solvents, or degradation of the coupling partner can inhibit the catalyst.

    • Solution: Ensure all starting materials are pure. Use freshly distilled, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and oxygen from deactivating the catalyst.[12]

  • Catalyst Inhibition or Deactivation: The catalyst may be poisoned by impurities or may not be in the correct active oxidation state.

    • Solution: Increase catalyst loading slightly. Ensure the pre-catalyst is properly activated. For some reactions, additives like AgNTf₂ or Cu(OAc)₂ are required as oxidants or co-catalysts.[13]

  • Electronic Deactivation: The 6-chloro substituent deactivates the ring, potentially requiring more forcing conditions.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[9]

Issue 3: Observation of Dehalogenation Byproduct

Q: In my Palladium-catalyzed cross-coupling reaction, I am observing a significant amount of the corresponding des-chloro indole.

A: Dehalogenation is a common side reaction in cross-coupling chemistry, especially with electron-rich phosphine ligands and certain bases.

  • Reductive Elimination Pathway: The mechanism may involve a pathway where a hydride is transferred to the indole ring, leading to the loss of chlorine.

    • Solution 1 (Ligand Choice): Switch to a less electron-rich or bulkier phosphine ligand. Sometimes, ligand-free conditions can mitigate this issue, although this may impact reactivity.

    • Solution 2 (Base Selection): The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often less prone to causing dehalogenation than strong organic bases or alkoxides.

    • Solution 3 (Reaction Temperature): Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.

Data Presentation: Regioselectivity in C7-Arylation

The following table summarizes reaction conditions for the C7-arylation of N-protected indoles, highlighting the critical role of the directing group and catalyst system in achieving high regioselectivity.

EntryN-Directing Group (DG)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Product(s)Yield (%)Ref.
1-P(O)tBu₂Pd(OAc)₂ (10)Cs₂CO₃ (2)Toluene120C7-Aryl75[3]
2-PtBu₂Rh(PPh₃)₃Cl (6)LiOtBu (3)m-xylene150C7-Aryl94[9]
3-Pivaloyl[CpRhCl₂]₂ (4)AgNTf₂ (16 mol%)CH₂Cl₂80C7-Olefin85[13]
4-Pyrimidyl[CpIrCl₂]₂ (2.5)Ag₂CO₃ (2)Dioxane100C2-Amide95[5]

Note: This table presents representative data. Yields are highly substrate-dependent.

Key Experimental Protocols

Protocol 1: Rhodium-Catalyzed C7-Arylation of N-PtBu₂-6-chloroindole

This protocol is adapted from literature procedures for high-yielding, regioselective C7-arylation.[9]

  • Preparation: To an oven-dried Schlenk tube, add N-PtBu₂-6-chloroindole (0.20 mmol, 1.0 equiv.), the desired aryl bromide (0.40 mmol, 2.0 equiv.), Rh(PPh₃)₃Cl (Wilkinson's catalyst, 11.1 mg, 0.012 mmol, 6.0 mol%), and LiOtBu (48.0 mg, 0.60 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, degassed m-xylene (1.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 150 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C7-arylated product.

Visualizations

Logical & Mechanistic Diagrams

G cluster_0 Core Challenge: Intrinsic Reactivity of Indole Indole 6-Chloroindole Core C3 C3: Most Reactive (Electrophilic Substitution) Indole->C3 Highest e- density C2 C2: Reactive Indole->C2 High e- density Benzene Benzene Ring (C4, C5, C7) Less Reactive Indole->Benzene Lower e- density (Functionalization is a Challenge)

Caption: Inherent reactivity hierarchy of the 6-chloroindole core.

G cluster_1 Directing Group Strategy Workflow for C7-Functionalization Start Start: 6-Chloroindole Step1 1. Attach Directing Group (DG) to Indole Nitrogen (N1) Start->Step1 Step2 2. Introduce Metal Catalyst (e.g., Rh(I), Pd(II)) Step1->Step2 Step3 3. Chelation Assistance: Catalyst coordinates to DG Step2->Step3 Step4 4. Site-Selective C-H Activation: Metal inserts into C7-H bond Step3->Step4 Step5 5. Couple with Reagent (e.g., Aryl Halide) Step4->Step5 Step6 6. Reductive Elimination Forms C7-Aryl bond Step5->Step6 Step7 7. Remove Directing Group Step6->Step7 End Product: C7-Functionalized 6-Chloroindole Step7->End

Caption: Workflow for chelation-assisted C7-functionalization.

G cluster_2 Troubleshooting Logic: Low Product Yield Problem Problem: Low Yield Cause1 Cause: Reagent/Solvent Impurity Problem->Cause1 Cause2 Cause: Catalyst Deactivation Problem->Cause2 Cause3 Cause: Suboptimal Conditions Problem->Cause3 Solution1 Solution: - Purify starting materials - Use dry, degassed solvents - Run under inert atmosphere Cause1->Solution1 Address Purity Solution2 Solution: - Increase catalyst loading - Use co-catalyst/oxidant - Check pre-catalyst activation Cause2->Solution2 Address Activity Solution3 Solution: - Screen T°, time, base, solvent - Increase temperature for diactivated substrate Cause3->Solution3 Optimize

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Analysis of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on identifying impurities in Ethyl 6-chloro-1H-indole-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A pure sample of this compound in a solvent like CDCl₃ or DMSO-d₆ will exhibit characteristic signals. These include a broad singlet for the N-H proton of the indole ring, several signals in the aromatic region corresponding to the protons on the substituted benzene ring, a singlet for the proton at the C2 position, and a quartet and a triplet for the ethyl ester group.

Q2: I see unexpected sharp singlets or multiplets in my spectrum, particularly below 3 ppm. What are they?

These signals often correspond to residual laboratory solvents used during synthesis or purification.[1] Common solvents include acetone, acetonitrile, dichloromethane, ethyl acetate, and hexane.[2] Cross-referencing the chemical shifts of these peaks with established tables of solvent impurities in your specific deuterated solvent is the best way to identify them.[3][4]

Q3: My spectrum shows a broad singlet that exchanges with D₂O, but its chemical shift is different from the expected N-H proton. What could this be?

An additional broad singlet that disappears upon adding a drop of D₂O to the NMR tube often indicates the presence of an acidic proton, such as from water (H₂O) or a carboxylic acid. If the signals for the ethyl ester group (quartet and triplet) are diminished in integration, this new peak could be the carboxylic acid proton of 6-chloro-1H-indole-3-carboxylic acid, the hydrolysis product of your ester.

Q4: The integration of my ethyl ester signals is lower than expected, and I see a new signal in the aromatic region. What impurity might this indicate?

This pattern may suggest the presence of a decarboxylation product.[5] If the ethyl ester is first hydrolyzed to the carboxylic acid, subsequent loss of CO₂ can lead to the formation of 6-chloro-1H-indole.[5] This would result in the disappearance of the ethyl group signals and the C2-proton singlet, and the appearance of a new signal for the proton at the C3 position.

Q5: The baseline of my spectrum is rolling and shows broad, undefined humps. What is the cause?

A poor baseline and broad humps can be due to the presence of polymeric or insoluble material. Indoles can sometimes polymerize or oxidize, especially if the sample is old or has been exposed to light and air.[6] Ensure your sample is fully dissolved. If the problem persists, filtering the NMR sample through a small plug of glass wool into a clean tube may help.

Q6: I don't see a signal for the indole N-H proton. Is my product impure?

The absence of the N-H proton signal is not always an indication of impurity. In some deuterated solvents, particularly methanol-d₄, this proton can exchange with deuterium from the solvent, causing the signal to broaden significantly or disappear entirely. Furthermore, the chemical shift of the N-H proton is highly dependent on concentration and the solvent used.

Data Presentation: ¹H NMR Chemical Shifts

The table below summarizes the typical ¹H NMR chemical shifts for this compound and potential impurities. Note that exact chemical shifts (δ) can vary based on solvent, concentration, and temperature.

CompoundProtonApprox. Chemical Shift (ppm) in CDCl₃MultiplicityIntegration
This compound NH ~8.5-9.0br s1H
Ar-H (C7)~7.9-8.1d1H
Ar-H (C2)~7.8-8.0s1H
Ar-H (C5)~7.5-7.6d1H
Ar-H (C4)~7.2-7.3dd1H
O-CH₂ -CH₃~4.4q2H
O-CH₂-CH₃ ~1.4t3H
6-chloro-1H-indole-3-carboxylic acid NH ~8.6-9.2br s1H
(Hydrolysis Product)COOH ~10-12br s1H
Ar-H sSimilar to parentm3H
C2-H ~7.9-8.1s1H
6-chloro-1H-indole NH ~8.0-8.5br s1H
(Decarboxylation Product)Ar-H s~7.0-7.7m4H
C2/C3-H s~6.5-7.2m2H
Ethyl Acetate (Solvent Impurity)O-CH₂ -CH₃~4.12q-
CH₃ -C=O~2.05s-
O-CH₂-CH₃ ~1.26t-
Dichloromethane (Solvent Impurity)CH₂ Cl₂~5.30s-

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is from a fresh bottle or has been properly stored to minimize water content.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If the sample does not fully dissolve, it may contain insoluble impurities or degradation products.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Follow the instrument's standard procedure to acquire the ¹H NMR spectrum. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for complete proton relaxation between scans.

Troubleshooting and Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying unknown peaks in your NMR spectrum.

G start Acquire ¹H NMR Spectrum of Sample compare Compare to Reference Spectrum of Pure Compound start->compare pure Sample Appears Pure compare->pure Signals Match impure Impurity Signals Detected Analyze Unexpected Peaks compare->impure Mismatch check_solvents Check Common Solvent Regions (< 3 ppm and specific aromatic regions) impure->check_solvents check_hydrolysis Look for Loss of Ester Signals and a new Broad Singlet (>10 ppm) impure->check_hydrolysis check_decarboxylation Look for Disappearance of C2-H and Appearance of C3-H (~6.5 ppm) impure->check_decarboxylation check_starting_material Check for Signals from Synthesis Starting Materials impure->check_starting_material solvent_id Residual Solvents Identified check_solvents->solvent_id hydrolysis_id Hydrolysis Product Identified (Carboxylic Acid) check_hydrolysis->hydrolysis_id decarboxylation_id Decarboxylation Product Identified (6-chloro-1H-indole) check_decarboxylation->decarboxylation_id sm_id Starting Material / By-product Identified check_starting_material->sm_id confirm Confirm with 2D NMR (COSY, HSQC) or LC-MS Analysis solvent_id->confirm hydrolysis_id->confirm decarboxylation_id->confirm sm_id->confirm

Caption: Workflow for NMR-based impurity identification.

References

Technical Support Center: Stability of Ethyl 6-chloro-1H-indole-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with Ethyl 6-chloro-1H-indole-3-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of indole compounds like this compound in solution is primarily influenced by several factors. The indole ring is susceptible to oxidation, and extreme pH values can catalyze degradation.[1] Many indole derivatives are also sensitive to light and can undergo photodegradation. Temperature is another critical factor, with higher temperatures generally accelerating degradation.[1] The presence of oxidizing agents in the solution can also lead to significant degradation.[1]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize stability, stock solutions should be stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage.[1] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Containers should be tightly sealed to minimize exposure to air and potential oxidation.[1] For long-term storage, it is advisable to prepare aliquots of the stock solution in an anhydrous inert solvent like DMSO and store them at -80°C under an inert atmosphere such as argon or nitrogen.[1]

Q3: I've noticed a change in the color of my this compound solution. What could be the cause?

A3: A color change in your solution is often an indicator of compound degradation. This can be caused by oxidation, exposure to light, or storage at an inappropriate temperature. It is recommended to prepare fresh solutions if you observe any discoloration.

Q4: My experimental results are inconsistent. Could this be related to the stability of my compound in the assay buffer?

A4: Yes, inconsistent results can be a symptom of compound instability in your experimental buffer. The pH of the buffer, the presence of certain salts or metal ions, and the duration of the experiment can all impact the stability of the indole compound. It is advisable to assess the stability of this compound directly in your assay buffer under the experimental conditions.

Q5: How can I improve the solubility of this compound for my experiments?

A5: Indole compounds can have poor aqueous solubility. To improve this, you can use co-solvents such as DMSO or ethanol.[1] However, it is important to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., typically below 0.1% for cell-based assays to avoid toxicity).[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Decreased compound activity over time Compound degradation in solution.Prepare fresh stock solutions regularly. Store aliquots at -80°C and protect from light. Minimize the time the compound is in aqueous buffer before use.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the parent compound.Analyze the solution at different time points to monitor degradation. Identify potential degradation products. Adjust solution pH, temperature, or protect from light to minimize degradation.
Precipitate formation in the solution Poor solubility or compound degradation leading to insoluble products.Check the solubility of the compound in your specific buffer. Consider using a co-solvent like DMSO. If precipitation occurs over time, it may be due to degradation; prepare fresh solutions.
Inconsistent biological assay results Instability of the compound under assay conditions (e.g., pH, temperature, incubation time).Perform a stability study of the compound in the assay buffer under the exact experimental conditions. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing its concentration by HPLC.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a solution of interest (e.g., assay buffer).

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, cell culture media, etc.)

  • HPLC or LC-MS system

  • Amber vials

  • Incubator or water bath

  • pH meter

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare test solutions: Dilute the stock solution with the solvent of interest to the final desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity of the compound. This will serve as your baseline.

  • Incubation: Aliquot the remaining test solution into several amber vials and store them under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from incubation and analyze its contents by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. Calculate the percentage of the compound remaining at each time point.

  • Plot the data: Create a graph of the percentage of compound remaining versus time to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_test Prepare Test Solution (in Buffer) prep_stock->prep_test t0_analysis T=0 Analysis (HPLC/LC-MS) prep_test->t0_analysis incubation Incubate Samples (Test Conditions) t0_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC/LC-MS) incubation->timepoint_analysis data_analysis Data Analysis & Plotting timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing compound stability.

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-1H-indole-3-carboxylate. The following information is designed to address common issues encountered during the work-up of reactions involving this compound.

I. Troubleshooting Guides & FAQs

This section is presented in a question-and-answer format to directly address specific challenges.

A. Suzuki-Miyaura Coupling Reactions

Question 1: I am observing a low to negligible yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving chloroindoles are a common challenge, primarily due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult. Here are the primary factors to investigate:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. It is crucial to use a highly active catalyst system.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition to the C-Cl bond. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Base Selection: The base plays a critical role in the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.

    • Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage.

    • Recommendation: If the reaction is sluggish at lower temperatures, consider increasing it to 80-120 °C. Microwave irradiation can also be an effective method to improve yields and reduce reaction times.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.

    • Recommendation: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction.

Question 2: My Suzuki-Miyaura reaction is producing significant amounts of homocoupled byproducts (Ar-Ar and Ar'-Ar'). How can I minimize their formation?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen.

  • Rigorous Exclusion of Oxygen: As mentioned above, thorough degassing of all solvents and reagents is critical.

  • Catalyst Choice: Some palladium sources are more prone to promoting homocoupling.

    • Recommendation: Using a Pd(0) source directly or an efficient precatalyst can sometimes reduce the extent of homocoupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to increased byproduct formation.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Question 3: I am observing the formation of a byproduct that appears to be the de-boronated starting material (Ar-H). What is causing this and how can I prevent it?

Answer:

This side reaction is known as protodeboronation, where the boronic acid is replaced by a hydrogen atom. It is often promoted by the presence of water or other proton sources.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is a significant issue, using anhydrous solvents and reagents can be beneficial.

  • Choice of Boron Reagent: Boronic acids are more susceptible to protodeboronation than their corresponding esters.

    • Recommendation: Consider using boronic pinacol esters or trifluoroborate salts, which are generally more stable under the reaction conditions.

  • Base Selection: The choice of base can influence the rate of protodeboronation.

    • Recommendation: In some cases, using a weaker or less nucleophilic base may reduce this side reaction.

B. N-Alkylation Reactions

Question 1: My N-alkylation of this compound is giving a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity for N-alkylation?

Answer:

The competition between N- and C3-alkylation is a common issue in indole chemistry, as the C3 position can also be nucleophilic. The choice of base and solvent system is crucial in directing the regioselectivity.

  • Base and Solvent System: The combination of a strong base in a polar aprotic solvent generally favors N-alkylation.

    • Recommendation: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective combination for promoting N-alkylation. The strong base ensures complete deprotonation of the indole nitrogen, making it the more reactive nucleophile.[1]

  • Reaction Temperature: Temperature can also influence the regioselectivity.

    • Recommendation: In some cases, higher reaction temperatures (e.g., 80 °C) can favor N-alkylation.[2]

  • Catalytic Methods: Modern catalytic approaches can offer excellent control over regioselectivity.

    • Recommendation: For challenging substrates, consider exploring catalytic methods, such as those employing copper hydride (CuH) with specific ligands, which have been shown to provide high N-selectivity.

Question 2: I am experiencing low conversion of my starting indole in an N-alkylation reaction. What steps can I take to improve the yield?

Answer:

Low conversion can be due to several factors, including insufficient deprotonation, poor solubility, or low reactivity of the alkylating agent.

  • Base Strength: The pKa of the indole N-H is approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation.

    • Recommendation: If using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Choice: The solvent must effectively dissolve the indole, the base, and the alkylating agent.

    • Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices.[3]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is important.

    • Recommendation: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via the Finkelstein reaction.

  • Reaction Temperature: Increasing the reaction temperature can often improve conversion rates.[3]

Question 3: During the basic work-up of my N-alkylation reaction, I am observing hydrolysis of the ethyl ester group. How can I avoid this?

Answer:

The ethyl ester of indole-3-carboxylates is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[4][5]

  • Mild Work-up Conditions: Avoid using strong aqueous bases during the work-up.

    • Recommendation: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong base. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate (NaHCO₃) and perform the extraction at a low temperature (e.g., in an ice bath) and as quickly as possible.

  • Non-Aqueous Work-up: If possible, consider a non-aqueous work-up.

    • Recommendation: After quenching the reaction, the solvent can be removed under reduced pressure, and the residue can be directly purified by column chromatography.

II. Data Presentation

The following tables summarize quantitative data for relevant reactions. Note that some data is for structurally similar indoles, providing a valuable starting point for optimization.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles (Analogue System) [4]

EntryBaseSolventTemperatureN-1:N-2 RatioConversion (%)
1Cs₂CO₃DMFrt1.9:1>99
2K₂CO₃DMFrt1.7:1>99
3NaHTHF50 °C>99:1>99
4Cs₂CO₃THFrt1:1.19
5K₂CO₃THFrt-0
6Na₂CO₃THFrt-0

Table 2: Yields for Enantioselective N-Alkylation of Indoles with Allylic Alcohols [6]

EntryIndole SubstrateProductYield (%)Enantiomeric Ratio (er)
1Indole3a8596:4
25-Bromoindole3m7694:6
36-Chloroindole3n7295:5
45-Nitroindole3o5590:10

III. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The reaction concentration should be between 0.1 and 0.5 M with respect to the indole.

  • Reaction:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

B. General Protocol for N-Alkylation of this compound
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

    • Add anhydrous DMF to dissolve the indole.

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent Addition:

    • Add the alkylating agent (e.g., alkyl iodide or bromide, 1.05-1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

IV. Mandatory Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes temp Is the reaction temperature sufficient? base->temp No solution_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution_base Yes oxygen Is the system properly degassed? temp->oxygen No solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution_temp Yes solution_oxygen Degas solvents thoroughly. Maintain inert atmosphere. oxygen->solution_oxygen Yes N_Alkylation_Troubleshooting start Poor Regioselectivity in N-Alkylation (N vs. C3) base_solvent Is the base/solvent system optimal? start->base_solvent temperature Is the reaction temperature optimized? base_solvent->temperature Yes solution_base_solvent Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). base_solvent->solution_base_solvent No catalysis Consider alternative methods? temperature->catalysis Yes solution_temperature Increase reaction temperature (e.g., to 80 °C). temperature->solution_temperature No solution_catalysis Explore catalytic methods (e.g., CuH/ligand systems). catalysis->solution_catalysis Yes

References

Validation & Comparative

biological activity of Ethyl 6-chloro-1H-indole-3-carboxylate derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of ethyl 4-chloro-1H-indole-2-carboxylate and N-aryl-5-hydroxy-1H-indole-3-carboxylate derivatives in various cancer cell lines. While direct and extensive data on ethyl 6-chloro-1H-indole-3-carboxylate derivatives remains limited in publicly available research, this guide leverages findings from structurally similar chloro-indole carboxylate compounds to offer valuable insights into their potential as anticancer agents. The data presented is based on supporting experimental evidence from peer-reviewed studies.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of various chloro-indole carboxylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Ethyl 4-chloro-2-(chloromethyl)-1H-indole-3-carboxylate Derivatives

A study on synthetic derivatives of ethyl 4-chloro-2-(chloromethyl)-1H-indole-3-carboxylate revealed their cytotoxic potential against several cancer cell lines. The IC50 values for selected compounds are presented in Table 1.

CompoundHCT-116 (Colon)NCI-H460 (Lung)U-87-MG (Glioblastoma)K-562 (Leukemia)
Derivative 1 2.1 µM2.3 µM2.0 µM1.8 µM
Derivative 2 1.9 µM2.1 µM1.7 µM1.5 µM
Derivative 3 2.5 µM2.8 µM2.3 µM2.1 µM
Doxorubicin 0.09 µM0.02 µM0.15 µM0.04 µM
Table 1: IC50 values of ethyl 4-chloro-2-(chloromethyl)-1H-indole-3-carboxylate derivatives and the standard drug Doxorubicin.
N-Aryl-5-hydroxy-1H-indole-3-carboxylate Derivatives

Another series of studies focused on N-aryl-5-hydroxy-1H-indole-3-carboxylate derivatives demonstrated significant activity against the MCF-7 breast cancer cell line.

CompoundMCF-7 (Breast) IC50
Derivative A 4.7 µM[1][2]
Derivative B < 10 µM[1][2]
Derivative C < 10 µM[1][2]
Cisplatin > 1000 µM[1]
Table 2: IC50 values of N-aryl-5-hydroxy-1H-indole-3-carboxylate derivatives against the MCF-7 cell line.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of these indole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives or a vehicle control (e.g., DMSO) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Detection by Western Blot

Western blotting is employed to detect the expression levels of key proteins involved in the apoptosis signaling pathway.

  • Protein Extraction: Cells are treated with the indole derivatives, and total protein is extracted using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_workflow Experimental Workflow start Start: Synthesize Indole Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay select_compounds Select Potent Compounds mtt_assay->select_compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) select_compounds->cell_cycle apoptosis Apoptosis Assay (Western Blot) select_compounds->apoptosis pathway_analysis Signaling Pathway Analysis cell_cycle->pathway_analysis apoptosis->pathway_analysis end End: Identify Lead Compounds pathway_analysis->end

Caption: A typical workflow for screening the anticancer activity of novel compounds.

Proposed Apoptosis Signaling Pathway

G cluster_pathway Proposed Intrinsic Apoptosis Pathway indole_derivative Chloro-Indole Derivative bcl2 Bcl-2 (Anti-apoptotic) indole_derivative->bcl2 Inhibition bax Bax (Pro-apoptotic) indole_derivative->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

A Comparative Guide to the Use of Ethyl 6-chloro-1H-indole-3-carboxylate as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step in achieving accurate and reproducible results in High-Performance Liquid Chromatography (HPLC) analysis. This guide provides a comprehensive comparison of Ethyl 6-chloro-1H-indole-3-carboxylate as a reference standard against other commonly used indole derivatives. The information presented herein is designed to assist in making an informed decision for the quantitative and qualitative analysis of indole-containing compounds.

Comparison of Indole-based Reference Standards

The choice of a reference standard is often dictated by the specific analyte of interest, the complexity of the sample matrix, and the availability of certified standards. Below is a comparison of this compound with other relevant indole compounds that can be utilized as reference standards in HPLC analysis.

ParameterThis compoundIndoleIndole-3-Carboxylic AcidEthyl Indole-3-carboxylate (EP Standard)
Purity Typically ≥96%[1]Up to 99.99%[2]High purity analytical standard available[3]European Pharmacopoeia (EP) Reference Standard
Molecular Formula C₁₁H₁₀ClNO₂[1]C₈H₇NC₉H₇NO₂C₁₁H₁₁NO₂
Molecular Weight 223.66 g/mol [1]117.15 g/mol 175.16 g/mol 189.21 g/mol
Primary Use Research, Protein Degrader Building Block[1]Analytical standard for various applications[2]Endogenous metabolite, analytical standard[3]Pharmacopoeial reference standard
Availability Commercially available from various suppliers.Widely available as a high-purity standard.Readily available from chemical suppliers.Available from authorized distributors of EP standards.

Experimental Protocols

A generalized experimental protocol for the analysis of indole derivatives by reversed-phase HPLC is provided below. This protocol is a synthesis of common practices and should be optimized for specific applications.

Objective:

To determine the purity of an indole derivative sample or to quantify its concentration using a reference standard.

Materials and Reagents:
  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference Standard (e.g., this compound)

  • Sample of the indole derivative to be analyzed

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Acetic acid (for mobile phase modification)

Chromatographic Conditions:
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-35 min: Return to initial conditions (80% A, 20% B)

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm is a common wavelength for indole derivatives due to the absorbance of the indole ring.[4][5]

  • Injection Volume: 10 µL

Procedure:
  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase or a suitable solvent to a concentration similar to the working standards.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like peak symmetry, theoretical plates, and reproducibility of retention time and peak area.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Purity Assessment: For purity determination, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram of the sample.

    • Quantification: Create a calibration curve by plotting the peak areas of the standard solutions against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of using a reference standard in a typical HPLC analysis for either purity assessment or quantification.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Results prep Preparation analysis HPLC Analysis data_proc Data Processing ref_std Reference Standard (e.g., this compound) std_sol Prepare Standard Solutions (Known Concentrations) ref_std->std_sol sample Test Sample sample_sol Prepare Sample Solution sample->sample_sol injection Inject Solutions std_sol->injection sample_sol->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography detection UV/DAD Detection (e.g., 280 nm) chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration Calibration Curve (for Quantification) peak_integration->calibration purity_calc Purity Calculation (% Area) peak_integration->purity_calc quant_calc Quantification of Analyte calibration->quant_calc

Caption: Workflow for HPLC analysis using a reference standard.

References

The Halogen Advantage: A Comparative Analysis of Chlorinated vs. Non-Chlorinated Indole-3-Carboxylates in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective anticancer compounds is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the indole nucleus has emerged as a privileged structure, forming the backbone of numerous bioactive compounds. This guide provides a comparative overview of the cytotoxic properties of chlorinated and non-chlorinated indole-3-carboxylates, supported by experimental data, to illuminate the potential role of halogenation in enhancing anticancer activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of representative chlorinated and non-chlorinated indole-3-carboxylate derivatives against various cell lines. It is crucial to note that the data is compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific chemical structures of the tested compounds.

Compound ClassCompound NameCell LineIC50 (µM)Reference
Chlorinated Dionemycin (a chlorinated bis-indole alkaloid)NCI-H460 (Human lung cancer)3.1
MDA-MB-231 (Human breast cancer)4.2
HCT-116 (Human colon cancer)5.8
HepG2 (Human liver cancer)11.2
MCF10A (Non-cancerous breast epithelial)> 30
Methyl 6-chloro-1H-indole-3-carboxylateAcanthamoeba castellanii Neff11.10
Non-Chlorinated 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-indole-3-carboxylic acidMCF-7 (Human breast cancer)4.7
5-hydroxy-1-benzyl-2-methyl-1H-indole-3-carboxylic acidMCF-7 (Human breast cancer)8.2
5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acidMCF-7 (Human breast cancer)> 50
Indole-3-carboxylic acid (ICA)Various cancer cell lines> 100

Key Observations:

  • The chlorinated bis-indole alkaloid, dionemycin, demonstrates potent cytotoxicity against a panel of human cancer cell lines with IC50 values in the low micromolar range. Notably, it exhibits some selectivity for cancer cells over the non-cancerous MCF10A cell line.

  • Mthis compound shows significant amoebicidal activity, with the authors suggesting that the presence of the chlorine atom enhances its biological profile.

  • In contrast, the parent non-chlorinated indole-3-carboxylic acid (ICA) is reported to be non-cytotoxic at concentrations up to 100 µM in several cancer cell lines.

  • While some non-chlorinated 5-hydroxyindole-3-carboxylic acid derivatives exhibit cytotoxicity, their potency varies significantly based on other substitutions on the indole ring.

Experimental Protocols

The cytotoxicity data presented above was primarily generated using the MTT assay. Below is a generalized protocol based on the methodologies described in the cited literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, etc.)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (chlorinated and non-chlorinated indole-3-carboxylates) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in the cell culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the precise signaling pathways for many of the cited indole-3-carboxylate derivatives are not fully elucidated in the provided search results, the broader class of indole compounds, such as indole-3-carbinol, is known to induce apoptosis through the mitochondrial (intrinsic) pathway. It is plausible that chlorinated indole-3-carboxylates could trigger a similar cascade of events, potentially with greater efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Chlorinated Indole-3-Carboxylate Chlorinated Indole-3-Carboxylate Bax Bax Chlorinated Indole-3-Carboxylate->Bax Upregulates Bcl2 Bcl2 Chlorinated Indole-3-Carboxylate->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Promotes release Bcl2->Bax Inhibits Apaf1 Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Activates Caspase3 Caspase-3 ProCaspase3->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Induces CytochromeC->Apaf1 Activates Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Conclusion

The available evidence, though not from direct comparative studies of identical indole-3-carboxylate pairs, strongly indicates that chlorination is a viable strategy for enhancing the cytotoxic and, by extension, the potential anticancer properties of this chemical scaffold. The increased lipophilicity and altered electronic properties conferred by the chlorine atom may lead to improved cellular uptake and target engagement. Further research involving the synthesis and parallel cytotoxic evaluation of chlorinated indole-3-carboxylates and their direct non-chlorinated analogues is warranted to definitively quantify the impact of chlorination and to elucidate the precise molecular mechanisms underlying their enhanced bioactivity. Such studies will be invaluable for the rational design of the next generation of indole-based anticancer agents.

A Comparative Guide to Catalytic Systems for the Functionalization of Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Ethyl 6-chloro-1H-indole-3-carboxylate is a valuable starting material, offering a handle for diversification at the 6-position. This guide provides a comparative overview of potential catalytic systems for the functionalization of this substrate, focusing on transition-metal-catalyzed cross-coupling reactions. While direct experimental data for this specific molecule is limited in published literature, this guide draws upon established methodologies for the functionalization of 6-chloroindoles and related halo-heterocycles to provide a predictive comparison and detailed experimental protocols.

Catalytic System Performance: A Comparative Overview

The primary route for the functionalization of the C6-chloro position on the indole ring is through transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are the most versatile and widely employed for these transformations. The choice of the specific catalytic system depends on the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner.

Catalytic SystemReaction TypeTypical Catalyst/LigandKey AdvantagesPotential Challenges for this Substrate
Suzuki-Miyaura Coupling C-C Bond FormationPd(PPh₃)₄, Pd(dppf)Cl₂Broad substrate scope, commercially available reagents, mild reaction conditions.Potential for catalyst inhibition by the indole nitrogen.
Buchwald-Hartwig Amination C-N Bond FormationPd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAPExcellent for forming C-N bonds with a wide range of amines.Requires careful optimization of ligand and base to avoid side reactions.
Sonogashira Coupling C-C (alkyne) Bond FormationPdCl₂(PPh₃)₂ / CuIDirect introduction of an alkyne functionality.Copper co-catalyst can sometimes lead to homocoupling of the alkyne.
Heck Coupling C-C (alkene) Bond FormationPd(OAc)₂ / P(o-tol)₃Forms C-C bonds with alkenes.Regioselectivity can be an issue with certain alkenes.

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of this compound based on established methods for similar 6-chloroindole substrates. Note: These protocols may require optimization for the specific substrate.

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.025 equivalents)

  • Xantphos (0.1 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling for C-C Alkyne Formation

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • THF (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizing Catalytic Strategies and Workflows

To aid in the conceptualization of the catalytic approaches and the experimental process, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Substrate & Reagents reagents Add Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for evaluating catalytic systems.

catalytic_systems cluster_tmc Transition-Metal Catalysis cluster_other Other Potential Systems substrate This compound suzuki Suzuki-Miyaura (C-C) substrate->suzuki buchwald Buchwald-Hartwig (C-N) substrate->buchwald sonogashira Sonogashira (C-C) substrate->sonogashira heck Heck (C-C) substrate->heck photocat Photocatalysis (C-H/C-X) substrate->photocat enzymatic Enzymatic Catalysis substrate->enzymatic

Caption: Overview of catalytic approaches for functionalization.

Concluding Remarks

The functionalization of this compound offers significant opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct, published examples for this specific substrate are scarce, the well-established reactivity of 6-chloroindoles in transition-metal-catalyzed cross-coupling reactions provides a strong foundation for methodological development. The protocols and comparative data presented in this guide are intended to serve as a starting point for researchers to explore and optimize the catalytic functionalization of this versatile indole derivative. Further investigation into photocatalytic and enzymatic systems may also unveil novel and sustainable routes for its diversification.

assessing the binding affinity of Ethyl 6-chloro-1H-indole-3-carboxylate derivatives to target proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of substituted indole derivatives, particularly focusing on indole-6-carboxylate esters, with target proteins relevant to cancer therapy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Comparative Binding Affinity of Indole-6-Carboxylate Derivatives

The following table summarizes the in vitro inhibitory activity of a series of indole-6-carboxylate derivatives against key protein kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as their anti-proliferative effects on various cancer cell lines. The data presented are IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.

Compound IDTarget ProteinIC50 (µM)Cancer Cell LineIC50 (µM)
4a EGFR0.15HepG20.12
HCT-1160.25
A5490.31
6c VEGFR-20.09HepG20.08
HCT-1160.15
A5490.22
Erlotinib EGFR0.10--
Sorafenib VEGFR-20.05--

Note: Data is sourced from a study on indole-6-carboxylate ester derivatives as receptor tyrosine kinase inhibitors.[1][2] Compounds 4a and 6c are specific derivatives from this study. Erlotinib and Sorafenib are included as reference standards for EGFR and VEGFR-2 inhibition, respectively.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol outlines the general steps for determining the in vitro inhibitory activity of the indole derivatives against EGFR and VEGFR-2 tyrosine kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is commonly employed to measure the activity of the kinase by quantifying the amount of ADP produced.[3]

Materials:

  • Purified recombinant human EGFR and VEGFR-2 enzymes

  • Specific substrate peptides for each kinase

  • Adenosine triphosphate (ATP)

  • Indole derivative compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well or 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the indole derivative in 100% DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Kinase Reaction Setup: In the wells of the assay plate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the substrate peptide.

  • Inhibitor Addition: Add the diluted indole derivative to the wells. Include a positive control (a known inhibitor like erlotinib or sorafenib) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Signaling Pathways and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

Indole compounds are known to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivative Indole->RTK Inhibits Indole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates the general workflow for synthesizing and screening indole-based kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Indole Scaffold Synthesis Chemical Synthesis of Indole Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Purification->Screening IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and screening of indole-based kinase inhibitors.

References

comparing the efficacy of different protecting groups for the indole nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of many pharmaceuticals and biologically active compounds. Its synthesis and modification, however, are often complicated by the reactivity of the indole nitrogen. Protecting this nitrogen is a critical step in many synthetic routes, enabling a wide range of chemical transformations on the indole scaffold. The choice of an appropriate protecting group is paramount and depends on its stability to various reaction conditions and the ease of its selective removal. This guide provides an objective comparison of the efficacy of common protecting groups for the indole nitrogen, supported by experimental data and detailed protocols.

Comparison of Common Indole Nitrogen Protecting Groups

The selection of a suitable protecting group is a strategic decision in the design of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. Here, we compare the performance of four widely used protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), Benzyl (Bn), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Data Presentation: A Quantitative Comparison

The following table summarizes the stability and deprotection conditions for common indole nitrogen protecting groups, with reported yields for both protection and deprotection reactions. This data has been compiled from various literature sources to provide a comparative overview.

Protecting GroupProtection Conditions & YieldDeprotection Conditions & YieldStability Profile
Boc (Boc)₂O, DMAP, THF, rt, 12h (Yield: ~95%)TFA, DCM, rt, 1-4h (Yield: >90%)Acid Labile: Cleaved by strong acids (e.g., TFA, HCl). Generally stable to basic and nucleophilic conditions, as well as hydrogenolysis.[1][2]
Tosyl (Ts) TsCl, K₂CO₃, MeCN, rt, 6h (Yield: High)Basic Hydrolysis: NaOH, EtOH, reflux (Yield: variable) Reductive Cleavage: Mg, MeOH, rt (Yield: good) Nucleophilic Displacement: Cs₂CO₃, THF/MeOH, rt (Yield: >90%)[3]Acid Stable: Generally stable to acidic conditions. Stable to many oxidizing agents. Cleaved by strong bases and some reducing agents.
Benzyl (Bn) BnBr, NaH, DMF, rt, 4h (Yield: 85-97%)[4]Hydrogenolysis: H₂, Pd/C, EtOH, rt (Yield: High)[5]Base Stable: Stable to a wide range of basic and nucleophilic conditions. Stable to many oxidizing and reducing conditions that do not involve catalytic hydrogenation. Cleaved by hydrogenolysis.
SEM SEM-Cl, NaH, DMF, rt, 2h (Yield: 78%)[6]Fluoride Ion Cleavage: TBAF, THF, rt (Yield: High)[6] Acidic Hydrolysis: aq. HCl, EtOH, reflux (Yield: High)[6]Acid Labile: Cleaved by strong acids. Base Stable: Generally stable to basic conditions. Cleaved by fluoride sources.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. The following section provides representative protocols for the protection and deprotection of the indole nitrogen with the discussed protecting groups.

tert-Butoxycarbonyl (Boc) Group

Protection of Indole with (Boc)₂O:

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected indole.

Deprotection of N-Boc Indole with TFA:

The N-Boc protected indole (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, 10 eq) is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected indole, often as a TFA salt.[7]

Tosyl (Ts) Group

Protection of Indole with TsCl:

To a solution of indole (1.0 eq) in acetonitrile (MeCN) is added potassium carbonate (K₂CO₃, 2.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.2 eq). The mixture is stirred at room temperature for 6 hours. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[8]

Deprotection of N-Tosyl Indole with Cesium Carbonate:

The N-Tosyl protected indole (1.0 eq) is dissolved in a mixture of THF and methanol. Cesium carbonate (Cs₂CO₃, 3.0 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is worked up with water and an organic solvent to yield the deprotected indole.[3][9]

Benzyl (Bn) Group

Protection of Indole with Benzyl Bromide:

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of indole (1.0 eq) in DMF. The mixture is stirred for 30 minutes, after which benzyl bromide (BnBr, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water and extracted with an organic solvent. The product is purified by distillation or chromatography.[4]

Deprotection of N-Benzyl Indole by Hydrogenolysis:

The N-Benzyl protected indole is dissolved in ethanol or methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected indole.[5]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection of Indole with SEM-Cl:

To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C is added a solution of indole (1.0 eq) in DMF. After stirring for 30 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) is added. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.[6]

Deprotection of N-SEM Indole with TBAF:

The N-SEM protected indole is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added. The reaction is stirred at room temperature until complete. The reaction mixture is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated to give the deprotected indole.[6]

Visualization of Key Concepts

To aid in the understanding of the workflows and decision-making processes involved in utilizing protecting groups for the indole nitrogen, the following diagrams are provided.

ProtectionDeprotectionWorkflow Indole Indole (N-H) ProtectedIndole N-Protected Indole Indole->ProtectedIndole Protection Reaction Desired Chemical Transformation ProtectedIndole->Reaction DeprotectedIndole Deprotected Indole (N-H) Reaction->DeprotectedIndole Deprotection

General workflow for the use of an indole nitrogen protecting group.

ChoosingProtectingGroup Start Choice of Protecting Group Acidic Acidic Conditions? Start->Acidic Boc Use Boc Acidic->Boc Yes Ts_Bn_SEM Consider Ts, Bn, SEM Acidic->Ts_Bn_SEM No Basic Basic Conditions? Basic->Ts_Bn_SEM Yes (Bn, SEM stable) Boc_Bn_SEM Consider Boc, Bn, SEM Basic->Boc_Bn_SEM No Reductive Reductive Conditions (e.g., Hydrogenolysis)? Boc_Ts_SEM Consider Boc, Ts, SEM Reductive->Boc_Ts_SEM No Bn Bn Reductive->Bn Yes (Bn cleaved) Fluoride Fluoride Source? Boc_Ts_Bn Consider Boc, Ts, Bn Fluoride->Boc_Ts_Bn No SEM SEM Fluoride->SEM Yes (SEM cleaved) Ts_Bn_SEM->Basic Boc_Bn_SEM->Reductive Boc_Ts_SEM->Fluoride

Decision tree for selecting an indole nitrogen protecting group.

Conclusion

The strategic selection and application of a protecting group for the indole nitrogen are critical for the successful synthesis of complex indole-containing molecules. This guide provides a comparative overview of the efficacy of common protecting groups, including quantitative data on their stability and deprotection, along with detailed experimental protocols. By understanding the unique characteristics of each protecting group, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields and cleaner reactions in the development of novel therapeutics and other valuable chemical entities. The provided diagrams offer a visual aid to the general workflow and the logical considerations for choosing an appropriate protecting group based on the planned reaction conditions.

References

in vitro metabolic stability of Ethyl 6-chloro-1H-indole-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Metabolic Stability of Synthetic Cannabinoid Receptor Agonists.

This guide provides a comparative analysis of the in vitro metabolic stability of a series of valinate and tert-leucinate indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs). The data presented is derived from a systematic in vitro pharmacokinetic study by Brandon et al. (2021). While not focused on Ethyl 6-chloro-1H-indole-3-carboxylate analogs due to a lack of available public data, this guide offers valuable insights into the structure-metabolism relationships of a closely related class of indole derivatives.

Data Summary

The metabolic stability of the compounds was assessed using pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). The key parameter for comparison is the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. A higher CLint value indicates lower metabolic stability.

Table 1: In Vitro Intrinsic Clearance of Indole-3-Carboxamide Analogs

CompoundEnantiomerCLint in pHLM (mL/min/kg)CLint in pHHeps (mL/min/kg)
AMB-FUBINACA (S)2944 ± 95.93216 ± 607
(R)1642 ± 1382153 ± 274
5F-AMB-PINACA (S)1799 ± 46.81970 ± 262
(R)1373 ± 1341489 ± 204
MDMB-FUBINACA (S)171 ± 10.7195 ± 25.1
(R)114 ± 11.2143 ± 14.8
4F-MDMB-BINACA (S)1182 ± 1031297 ± 153
(R)733 ± 60.1871 ± 117
AB-FUBINACA (S)116 ± 12.5110 ± 34.5
(R)13.7 ± 4.06120 ± 29.8
5F-MDMB-PINACA (S)1009 ± 61.31163 ± 150
(R)682 ± 55.4811 ± 105

Data sourced from Brandon et al. (2021)[1][2].

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assays as described in the source study.

1. In Vitro Metabolic Stability in Pooled Human Liver Microsomes (pHLM)

  • Materials:

    • Test compounds (1 mM in DMSO)

    • Pooled human liver microsomes (20 mg/mL)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (Solution A: 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl2 in 2% NaHCO3; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate)

    • Acetonitrile (ACN) for reaction termination

    • Internal standard (IS) solution in ACN

  • Procedure:

    • A master mix of NADPH regenerating solutions A and B was prepared.

    • Test compounds were pre-incubated with pHLM in phosphate buffer at 37°C for 10 minutes.

    • The metabolic reaction was initiated by the addition of the NADPH regenerating system. The final incubation mixture contained 0.5 µM test compound and 0.5 mg/mL microsomal protein.

    • Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reactions were terminated by adding an equal volume of cold ACN containing an internal standard.

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was collected for LC-MS/MS analysis to determine the concentration of the remaining parent compound.

2. In Vitro Metabolic Stability in Pooled Cryopreserved Human Hepatocytes (pHHeps)

  • Materials:

    • Test compounds (1 mM in DMSO)

    • Pooled cryopreserved human hepatocytes

    • Williams’ E Medium

    • Acetonitrile (ACN) for reaction termination

    • Internal standard (IS) solution in ACN

  • Procedure:

    • Hepatocytes were thawed and suspended in Williams’ E Medium.

    • The cell suspension was pre-incubated at 37°C for 10 minutes.

    • The reaction was initiated by adding the test compound to the cell suspension. The final incubation mixture contained 0.5 µM test compound and a specified hepatocyte density (e.g., 1 million cells/mL).

    • Aliquots were taken at various time points.

    • Reactions were stopped by adding cold ACN with an internal standard.

    • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS.

Mandatory Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock (1 mM in DMSO) D Pre-incubation: Test Compound + pHLM (37°C, 10 min) A->D B Pooled Human Liver Microsomes (pHLM) B->D C NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E Start Reaction F Incubate at 37°C E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G Time Course H Terminate Reaction: Add Cold Acetonitrile + Internal Standard G->H Stop Reaction I Centrifuge to Precipitate Protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Analysis: Calculate % Remaining, t1/2, CLint K->L

Caption: Experimental workflow for the in vitro metabolic stability assay using human liver microsomes.

References

head-to-head synthesis yield comparison for different indole formation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of countless biologically active molecules. The choice of synthetic route to this privileged heterocycle can significantly impact the efficiency, scalability, and overall success of a research program. This guide provides an objective, data-driven comparison of several prominent indole formation reactions, presenting a head-to-head analysis of their reported yields for specific target molecules. Detailed experimental protocols for each cited synthesis are provided to ensure reproducibility and facilitate informed decision-making in the laboratory.

Quantitative Yield Comparison

The following tables summarize the quantitative yields for the synthesis of specific indole derivatives using various classical and modern methods. This allows for a direct comparison of the efficacy of each reaction under the reported conditions.

Indole ProductSynthesis MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)
2-Phenylindole Fischer Indole SynthesisPhenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1700.172-80[1]
2-Phenylindole Bischler-Möhlau (Microwave)N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
2,3-Disubstituted Indoles Larock Indole Synthesiso-Iodoanilines, Internal alkynesPd(OAc)₂ (2.5 mol%), PPh₃DMF10012-72up to 98[2]
N-Methyl-2-arylindoles Madelung Indole Synthesis (Tandem)Methyl benzoate, N-Methyl-o-toluidineLiN(SiMe₃)₂, CsFTBME1101250-90[3]
Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate Nenitzescu Indole Synthesis1,4-Benzoquinone, Ethyl 3-aminocrotonateNoneAcetoneReflux2-446[4][5]
Indole-2-carboxylic acid Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalatePotassium ethoxide, then Zn/HOAcEthanol, Acetic Acid-Multistep-

Experimental Protocols

Detailed methodologies for the key syntheses cited in the comparison tables are provided below.

Fischer Indole Synthesis of 2-Phenylindole[1]

Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The resulting acetophenone phenylhydrazone is collected by filtration. The typical yield is 87-91%.

Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is then dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration. The solid is boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with activated carbon and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)[1]

Step 1: Synthesis of N-Phenacylanilines Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.

Larock Indole Synthesis of 2,3-Disubstituted Indoles[2]

A mixture of an o-iodoaniline (0.5 mmol), an internal alkyne (0.5-2.5 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (0 or 5 mol%), a base (e.g., Na₂CO₃ or KOAc, 5.0 equiv), and a chloride source (e.g., LiCl or n-Bu₄NCl, 1.0 equiv) in DMF is heated at 100°C for 12-72 hours. After cooling, the reaction mixture is worked up and the product is purified by chromatography to afford the 2,3-disubstituted indole. Yields are reported to be up to 98%.

Tandem Madelung Indole Synthesis of N-Methyl-2-arylindoles[3]

In a one-pot process, a mixture of a methyl benzoate, an N-methyl-o-toluidine, LiN(SiMe₃)₂ and CsF in tert-butyl methyl ether (TBME) is heated at 110°C for 12 hours. This method is reported to produce a diverse array of N-methyl-2-arylindoles in high yields (50-90%). The reaction is notable for being transition-metal-free.

Nenitzescu Indole Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate[4]

1,4-Benzoquinone is dissolved in acetone in a round-bottom flask with stirring. Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is then added to the solution. The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization, to yield the 5-hydroxyindole derivative. The reported yield for this specific product is 46%.[5]

Reissert Indole Synthesis[6]

Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to form ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which then undergoes spontaneous cyclization to yield indole-2-carboxylic acid.

Step 3: Decarboxylation (Optional) The indole-2-carboxylic acid can be heated to induce decarboxylation and afford the parent indole.

Reaction Classification and Workflow

The following diagrams illustrate the classification of the discussed indole syntheses based on the key bond formation step and provide a generalized workflow for classic versus modern transition-metal-catalyzed methods.

Indole_Synthesis_Classification cluster_cyclization Cyclization Strategies cluster_cross_coupling Cross-Coupling Strategies Fischer Fischer Bischler-Möhlau Bischler-Möhlau Madelung Madelung Reissert Reissert Nenitzescu Nenitzescu Larock Larock Buchwald-Hartwig Buchwald-Hartwig Indole Synthesis Indole Synthesis Indole Synthesis->Fischer [3,3]-Sigmatropic Rearrangement Indole Synthesis->Bischler-Möhlau Acid-catalyzed Cyclization Indole Synthesis->Madelung Intramolecular Condensation Indole Synthesis->Reissert Reductive Cyclization Indole Synthesis->Nenitzescu Condensation/ Addition Indole Synthesis->Larock Pd-catalyzed Annulation Indole Synthesis->Buchwald-Hartwig Pd-catalyzed C-N Coupling

Caption: Classification of major indole synthesis reactions.

Experimental_Workflows cluster_classic Classic Indole Synthesis Workflow (e.g., Fischer) cluster_modern Modern Transition-Metal-Catalyzed Workflow (e.g., Larock) A1 Starting Materials (e.g., Phenylhydrazine, Ketone) B1 Intermediate Formation (e.g., Phenylhydrazone) A1->B1 C1 Acid-Catalyzed Cyclization B1->C1 D1 Indole Product C1->D1 A2 Starting Materials (e.g., o-Iodoaniline, Alkyne) B2 Catalytic Cycle (Pd-Catalyst, Ligand, Base) A2->B2 C2 Indole Product B2->C2

References

The Indole Scaffold: Navigating Biological Activity and the Quest for a True Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, the indole nucleus is a recurring motif of immense interest. Found in a vast array of natural products and synthetic compounds, its derivatives exhibit a broad spectrum of biological activities, from anticancer to antimicrobial effects. This inherent bioactivity, however, presents a significant challenge: the selection of a truly inert negative control for biological assays. This guide provides a comparative analysis of an active indole-based STAT3 inhibitor against a structurally related, hypothetically inactive compound, Ethyl 6-chloro-1H-indole-3-carboxylate, underscoring the critical need for empirical validation of negative controls.

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1][2] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] A number of indole derivatives have been identified as potent inhibitors of STAT3 signaling.[1]

The Challenge of the Negative Control

A negative control is an essential component of any robust biological assay, establishing a baseline and ensuring that the observed effects are specific to the compound of interest. For indole-based compounds, selecting an appropriate negative control is not trivial. The indole scaffold itself can interact with various biological targets. Therefore, a structurally similar molecule that is assumed to be inactive without experimental validation can lead to misleading results.

This compound is a commercially available indole derivative. While there is a lack of specific data on its biological activity, its structural similarity to known active compounds necessitates its evaluation as a potential negative control rather than its assumption of inactivity. The presence of the chloro- group and the ethyl carboxylate at positions known to influence activity in other indole series highlights the need for direct experimental comparison.[3]

Comparative Analysis: An Active STAT3 Inhibitor vs. a Potential Negative Control

To illustrate the importance of selecting an appropriate negative control, we will compare the activity of a known active N-arylsulfonylsubstituted-1H indole derivative, herein designated as Compound A , with our proposed hypothetical negative control, This compound (Compound B) . Compound A has been shown to inhibit STAT3 phosphorylation and exhibit anti-proliferative activity in cancer cell lines.[4]

Table 1: Comparative Cytotoxicity in Human Cancer Cell Lines
CompoundTarget Cell LineAssay TypeIC50 (µM)Reference
Compound A (Active)MDA-MB-231 (Breast Cancer)MTT Assay< 10[4]
Compound B (Hypothetical Negative Control)MDA-MB-231 (Breast Cancer)MTT Assay> 100 (Expected)N/A

Note: The IC50 value for Compound B is a hypothetical value based on the expectation for an inactive compound. This would need to be experimentally determined.

Experimental Protocols

To empirically determine the suitability of this compound as a negative control, its activity must be assessed in parallel with a known active compound. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.[5]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound A and Compound B stock solutions (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound A and Compound B in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine if a compound inhibits the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).[1][6][7]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Compound A and Compound B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)[2]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells with various concentrations of Compound A, Compound B, and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[6]

    • Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.[7]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL reagent and an imaging system.[7]

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.[6]

Visualizing the Molecular Interactions and Workflows

To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

STAT3_Signaling_Pathway JAK-STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT3 STAT3 Receptor->STAT3 4. STAT3 Recruitment JAK->Receptor JAK->STAT3 5. STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 6. Dimerization DNA DNA pSTAT3_dimer->DNA 7. Nuclear Translocation & DNA Binding Compound_A Compound A (Active Inhibitor) Compound_A->pSTAT3 Inhibition Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 8. Transcription Activation

Caption: The JAK-STAT3 signaling pathway and the inhibitory action of Compound A.

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment 2. Treatment (Compound A, Compound B, Vehicle) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3, anti-β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis of STAT3 phosphorylation.

Conclusion

The broad bioactivity of the indole scaffold necessitates a rigorous, evidence-based approach to selecting negative controls. Assuming a compound like this compound is inert without empirical data is a significant pitfall that can compromise the validity of experimental results. By performing head-to-head comparisons with known active compounds using standardized assays, researchers can confidently identify and validate appropriate negative controls. This practice is fundamental to generating high-quality, reproducible data in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-chloro-1H-indole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 6-chloro-1H-indole-3-carboxylate, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, information for structurally similar compounds indicates that it should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Disposal Procedures

This compound is a halogenated organic compound due to the presence of chlorine.[2][3] Halogenated wastes must be segregated from non-halogenated waste streams to ensure proper disposal and to manage disposal costs, as the treatment for halogenated compounds is often more expensive.[2][4][5]

Step 1: Waste Segregation

  • Do not mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[4][5]

  • Do not dispose of this compound down the drain.[4]

  • Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

Step 2: Waste Collection

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]

  • The container should be made of a material compatible with the chemical.

  • The container must be kept closed at all times, except when adding waste.[2][7]

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[2][7] Do not use abbreviations.

  • Indicate the approximate quantity of the waste.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.[2][7]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are unsure how to handle it, contact your EHS office immediately.

  • For small spills, if you are trained and have the appropriate spill kit:

    • Ensure you are wearing the correct PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated halogenated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing. Seek medical attention.[1][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Quantitative Data Summary

The following table summarizes key data points relevant to the safe handling and disposal of compounds similar to this compound.

ParameterValueSource Compound
Physical State Solid (powder)Indole-3-carboxaldehyde[8]
Melting Point 124 - 129 °CEthyl 2-chloroacetoacetate
Flash Point 240 °CIndole-3-carboxaldehyde[8]
Hazards Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life.Ethyl 2-chloroacetoacetate

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_halogenated Is it a halogenated compound? start->is_halogenated segregate Segregate from non-halogenated waste is_halogenated->segregate Yes (contains Chlorine) collect Collect in a designated, compatible, and sealed container segregate->collect label_waste Label container with 'Hazardous Waste' and full chemical name collect->label_waste store Store in a cool, dry, well-ventilated satellite accumulation area with secondary containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 6-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for the handling of Ethyl 6-chloro-1H-indole-3-carboxylate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary risks include skin irritation, serious eye irritation, and potential harm if inhaled or swallowed.[1][2][3] Therefore, a stringent PPE protocol is mandatory for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 0.3 mm thickness).To prevent skin contact, which can cause irritation.[1][2]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Body Protection A lab coat worn over full-length clothing. An apron may be used for additional protection during large-scale operations.To prevent contamination of personal clothing and skin.[5][6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder, which may be harmful.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for weighing and dissolving this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6][7]

  • Gather Materials: Before starting, ensure all necessary equipment is within the fume hood, including the chemical container, a clean weigh boat or paper, a spatula, and the receiving flask.[8]

  • Tare the Balance: Place the weigh boat on the analytical balance and tare it to zero.

  • Dispense the Powder: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.

  • Record the Mass: Accurately record the final mass of the compound.

  • Transfer: Carefully transfer the weighed powder into the designated reaction vessel.

Dissolution
  • Solvent Addition: Within the fume hood, add the appropriate solvent to the vessel containing the powder.

  • Mixing: Use a magnetic stirrer or gentle swirling to facilitate dissolution. If necessary, sonication can be employed.

  • Complete Dissolution: Ensure the compound is fully dissolved before proceeding with the intended reaction.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution prep_area Designate Fume Hood gather_materials Gather Materials prep_area->gather_materials tare_balance Tare Balance gather_materials->tare_balance dispense_powder Dispense Powder tare_balance->dispense_powder record_mass Record Mass dispense_powder->record_mass transfer_powder Transfer Powder record_mass->transfer_powder add_solvent Add Solvent transfer_powder->add_solvent mix Mix/Dissolve add_solvent->mix

Caption: Workflow for Weighing and Dissolving the Compound.

Experimental Protocol Example: N-Alkylation of this compound

This protocol is a representative example of a common reaction involving indole derivatives.

Table 2: Reagents and Materials for N-Alkylation

Reagent/MaterialMolar EquivalentPurpose
This compound1.0Starting Material
Anhydrous Dimethylformamide (DMF)-Solvent
Sodium Hydride (NaH), 60% dispersion in oil1.2Base
Alkyl Halide (e.g., Benzyl Bromide)1.1Alkylating Agent
Saturated Aqueous Ammonium Chloride-Quenching Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate-Drying Agent

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the alkylating agent (1.1 eq) dropwise. The reaction can then be stirred at room temperature or heated, depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Minor Spill (Contained within the fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: Use a chemical spill kit to absorb the material.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Label the waste container appropriately and dispose of it according to the guidelines in Section 4.2.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team.

  • Provide Information: Be prepared to provide the name of the chemical, the approximate amount spilled, and the location.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for "Halogenated Organic Waste".[1][2][5] Do not mix with non-halogenated waste.[1][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

Disposal_Plan start Chemical Waste Generation segregate Segregate into 'Halogenated Organic Waste' start->segregate label_container Label Container Correctly segregate->label_container store_safely Store in Designated Area label_container->store_safely request_disposal Request EHS Pickup store_safely->request_disposal end Proper Disposal request_disposal->end

Caption: Disposal Workflow for Halogenated Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-1H-indole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.